4-Chloro-5-fluoropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSSAJKZELMQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591501 | |
| Record name | 4-Chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347418-42-2 | |
| Record name | 4-Chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-Chloro-5-fluoropyrimidine: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-fluoropyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyrimidine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and a plausible synthetic route for this compound, intended to serve as a valuable resource for professionals in research and development.
Chemical Properties and Structure
This compound is a red-brown liquid at room temperature.[1] The strategic placement of a chloro group at the 4-position and a fluoro group at the 5-position of the pyrimidine ring imparts distinct reactivity, making it a valuable intermediate for nucleophilic substitution reactions.
Quantitative Data
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClFN₂ | [1] |
| Molecular Weight | 132.53 g/mol | [1] |
| CAS Number | 347418-42-2 | [1][2] |
| Appearance | Red-brown liquid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Structural Representation
The structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom at position 4 and a fluorine atom at position 5.
| Identifier | String |
| SMILES | C1=C(C(=NC=N1)Cl)F |
| InChI | InChI=1S/C4H2ClFN2/c5-4-2(6)1-7-3-8-4/h1,3H |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved from 5-fluorouracil, a readily available starting material. The process involves two main steps: the tautomerization of 5-fluorouracil to 5-fluoropyrimidin-4-one and the subsequent chlorination to yield the final product.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Representative)
Materials:
-
5-Fluoropyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or other suitable base)
-
Inert solvent (e.g., toluene, acetonitrile)
-
Ice bath
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 5-fluoropyrimidin-4-one in an inert solvent.
-
Addition of Base: Add N,N-dimethylaniline to the suspension.
-
Chlorination: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.
Note: This is a generalized protocol and the specific reaction conditions (e.g., stoichiometry, temperature, and reaction time) may require optimization.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its halogen substitutions enhance its reactivity, making it an ideal starting material for further chemical modifications.[1]
Pharmaceutical Development
This compound is a key intermediate in the development of pharmaceuticals, particularly in the fields of:
-
Antiviral Agents: It is utilized in the synthesis of nucleoside analogs, which are fundamental in the treatment of viral infections.[1]
-
Anticancer Agents: The pyrimidine scaffold is a common feature in many anticancer drugs, and this compound provides a convenient entry point for the synthesis of novel therapeutic candidates.[1]
Agrochemicals
In the agrochemical sector, this compound is used in the formulation of:
-
Herbicides and Pesticides: Its derivatives are effective in controlling unwanted plant growth and pests, contributing to improved crop yields.[1]
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in the public domain. Researchers are advised to acquire this data on their synthesized or purchased material for verification of structure and purity.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While detailed experimental data is somewhat limited in publicly accessible sources, its established role as a precursor to complex, biologically active molecules underscores its importance in modern chemical synthesis and drug discovery. The information and representative protocols provided in this guide aim to facilitate its use in research and development endeavors.
References
4-Chloro-5-fluoropyrimidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-fluoropyrimidine (CAS Number: 347418-42-2), a key heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. This document details its chemical and physical properties, outlines its applications in drug discovery, particularly in the development of antiviral and anticancer agents, and discusses its role as a significant impurity in the synthesis of antifungal medications. While detailed experimental protocols and spectroscopic data for this specific compound are not widely published, this guide consolidates available information to support research and development activities.
Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative with the molecular formula C₄H₂ClFN₂. Its structure, featuring both a chloro and a fluoro substituent on the pyrimidine ring, imparts unique reactivity, making it a valuable intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 347418-42-2 | [1][2][3][4] |
| Molecular Formula | C₄H₂ClFN₂ | [1][3] |
| Molecular Weight | 132.52 g/mol | [1][5] |
| Appearance | Red-brown liquid | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Storage Conditions | Store at 0-8°C | [3] |
| Synonyms | 4-Chloro-5-fluoro-1,3-diazine, Voriconazole Impurity 3 | [4][6] |
Synthesis and Reactivity
Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, general synthetic routes for halogenated pyrimidines often involve the chlorination of corresponding pyrimidinone precursors. One described method for a similar compound involves chlorination using chlorine gas[1]. The reactivity of the this compound scaffold is characterized by the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, which is a key step in the synthesis of more complex molecules.
The pyrimidine ring is electron-deficient, and this is further enhanced by the presence of the electronegative halogen substituents, making the carbon atoms of the ring electrophilic and prone to attack by nucleophiles.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules.
Antiviral and Anticancer Agents
This compound is a key starting material for the synthesis of nucleoside analogs.[3][7] Nucleoside analogs are a class of compounds that mimic natural nucleosides and can interfere with the replication of viral or cancerous cells by inhibiting essential enzymes like polymerases.[8][9] The pyrimidine core of this compound can be modified and subsequently coupled with a sugar moiety to generate these potent therapeutic agents.
Agrochemicals
In the agrochemical industry, this compound is utilized in the formulation of herbicides and pesticides.[3][7] Its ability to target specific biological pathways in weeds and pests makes it a valuable component in the development of effective crop protection products.[3]
Role as a Pharmaceutical Impurity
This compound is recognized as "Voriconazole Impurity 3," an impurity formed during the synthesis of the antifungal drug Voriconazole.[6] As such, its synthesis and characterization are important for quality control and regulatory purposes in the pharmaceutical manufacturing of Voriconazole.[6]
Experimental Protocols
As of the latest available data, specific and detailed experimental protocols for the synthesis and reactions of this compound are not widely disseminated in peer-reviewed literature or public databases. Researchers interested in utilizing this compound are advised to consult chemical suppliers for any available technical notes or to develop procedures based on established methodologies for similar halogenated pyrimidines. A general workflow for a nucleophilic substitution reaction, which is a common application for this compound, is depicted below.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a synthetic building block rather than a biologically active molecule that directly interacts with signaling pathways. Its derivatives, however, particularly nucleoside analogs, are designed to interfere with critical cellular or viral processes. The logical relationship for the utility of this compound in drug development is illustrated below.
Safety and Handling
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, MS) for this compound (CAS 347418-42-2) are not present in the currently available public scientific literature. Researchers are advised to acquire their own analytical data upon purchase and purification of the compound to confirm its identity and purity.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of complex organic molecules with significant biological activity. Its primary utility lies in its role as a precursor to nucleoside analogs for antiviral and anticancer drug discovery. While the availability of detailed public data on its synthesis and spectroscopic properties is limited, its commercial availability allows for its use in research and development. Further publication of experimental protocols and analytical data would greatly benefit the scientific community.
References
- 1. This compound | 347418-42-2 | NC57386 [biosynth.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voriconazole USP RC A | 182230-43-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. scbt.com [scbt.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoropyrimidine from 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway from the readily available starting material, 5-fluorouracil (5-FU), to the valuable intermediate, 4-chloro-5-fluoropyrimidine. The primary and most robustly documented route proceeds through the key intermediate, 2,4-dichloro-5-fluoropyrimidine. This document details the established chlorination of 5-fluorouracil and subsequently addresses the challenges and potential strategies for the selective synthesis of the desired this compound.
Part 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a foundational step. It is typically achieved through a high-temperature reaction with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base which acts as an acid scavenger and catalyst.
Reaction Pathway and Mechanism
The synthesis involves the conversion of the tautomeric keto-enol form of 5-fluorouracil into the dichloro derivative. The hydroxyl groups of the enol form are substituted by chlorine atoms. Phosphorus oxychloride is the chlorine source, and a base like N,N-dimethylaniline (DMA) or triethylamine facilitates the reaction.[1]
Caption: General reaction pathway for the synthesis of 2,4-dichloro-5-fluoropyrimidine.
Experimental Protocols
Below are detailed experimental protocols derived from established industrial and laboratory procedures.
Protocol 1: Chlorination using Phosphorus Oxychloride and N,N-Dimethylaniline
This is a widely cited method for the large-scale production of 2,4-dichloro-5-fluoropyrimidine.[1][2]
-
Reaction Setup: Under a nitrogen atmosphere, charge a suitable reactor with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.5 - 10.0 mole equivalents).[1][2]
-
Heating: Heat the stirred mixture to approximately 100-114°C.[1][2]
-
Base Addition: Slowly add N,N-dimethylaniline (1.5 - 2.0 mole equivalents) over several hours, maintaining the reaction temperature.[1][2]
-
Reaction: Stir the resulting mixture at the elevated temperature for 2 to 4 hours until the reaction is complete (monitored by TLC or HPLC).[1]
-
Cooling: Cool the reaction mixture to ambient temperature (approx. 20°C).
-
Quenching: In a separate vessel containing a mixture of water and dichloromethane, slowly and carefully quench the reaction mixture, ensuring the temperature does not exceed 40°C.[2]
-
Extraction & Washing: Stir the quenched mixture for at least 3 hours. Separate the organic and aqueous layers. Wash the aqueous phase with additional dichloromethane. Combine the organic layers and wash sequentially with concentrated hydrochloric acid and 5% w/w aqueous sodium bicarbonate solution.[2]
-
Isolation: Concentrate the washed organic solution by distillation at atmospheric pressure to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane.[2]
Protocol 2: Alternative Chlorination using Triphosgene
An alternative method utilizes triphosgene as the chlorinating agent in a suitable solvent like toluene.[3]
-
Reaction Setup: To a solution of 5-fluorouracil in toluene, add triphosgene.
-
Catalyst Addition: Slowly add a tertiary amine catalyst (e.g., triethylamine, N,N-diisopropylethylamine) at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-24 hours.
-
Workup: After cooling, separate the layers, evaporate the toluene from the organic layer, and purify the product by distillation.[3]
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes various reported conditions for the synthesis of 2,4-dichloro-5-fluoropyrimidine.
| Parameter | Method 1 (POCl₃/DMA)[1][2] | Method 2 (Triphosgene)[3] |
| Starting Material | 5-Fluorouracil | 5-Fluorouracil |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Triphosgene |
| Base/Catalyst | N,N-Dimethylaniline (DMA) | Tertiary Amine (e.g., TEA) |
| Solvent | Neat POCl₃ / Dichloromethane (workup) | Toluene |
| Reaction Temperature | 100 - 114°C | Reflux |
| Reaction Time | 2 - 13 hours | 2 - 24 hours |
| Reported Yield | 92.2% - 95% | High (not specified) |
| Reported Purity | >98% | >99% |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of 2,4-dichloro-5-fluoropyrimidine.
Part 2: Synthesis of this compound
The synthesis of this compound from 2,4-dichloro-5-fluoropyrimidine is challenging due to the inherent reactivity of the pyrimidine ring.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
In 2,4-dichloropyrimidines substituted with an electron-withdrawing group at the C-5 position, such as fluorine, the C-4 position is significantly more reactive towards nucleophilic attack than the C-2 position. This selectivity is attributed to the greater stabilization of the Meisenheimer complex intermediate when the attack occurs at C-4.[3][4] Consequently, most reactions with nucleophiles will result in substitution at the C-4 position, leaving the C-2 chlorine intact.
Proposed Synthetic Strategy: Selective Reduction
To obtain this compound, a selective de-chlorination at the C-2 position is required. Catalytic hydrogenation is a common method for the reduction of aryl chlorides.
A proposed, though not widely documented, method involves the selective catalytic hydrogenation of 2,4-dichloro-5-fluoropyrimidine. This transformation requires careful selection of the catalyst and reaction conditions to favor the reduction of the more electron-deficient C-2 chloro group while preserving the C-4 chloro group.
Proposed Protocol: Selective Catalytic Hydrogenation
-
Reaction Setup: Dissolve 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.
-
Catalyst: Add a palladium-based catalyst, such as palladium on carbon (Pd/C), and a base (e.g., triethylamine or sodium acetate) to neutralize the HCl formed during the reaction.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress closely using GC-MS or HPLC to maximize the formation of the mono-chlorinated product and minimize the formation of fully de-chlorinated 5-fluoropyrimidine.
-
Workup: Upon completion, filter off the catalyst. Remove the solvent under reduced pressure and purify the residue using chromatography or distillation to isolate this compound.
Note: The success of this selective reduction is highly dependent on the specific catalyst, solvent, base, pressure, and temperature used. Significant optimization would be required to achieve high selectivity and yield.
Logical Pathway for Selective Synthesis
Caption: Logical pathway from 5-fluorouracil to this compound.
Conclusion
The synthesis of this compound from 5-fluorouracil is a multi-step process that hinges on the successful synthesis of the key intermediate, 2,4-dichloro-5-fluoropyrimidine. While the initial chlorination of 5-fluorouracil is a high-yield and well-documented industrial process, the subsequent selective removal of the C-2 chlorine presents a significant chemical challenge due to the inherent regioselectivity of the pyrimidine ring. The development of a robust and selective reduction protocol is the critical step to achieving an efficient synthesis of the target this compound, a valuable building block for the pharmaceutical industry. Further research and process optimization in the area of selective catalytic hydrogenation are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Profile of 4-Chloro-5-fluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-5-fluoropyrimidine (CAS No. 347418-42-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and spectral data of analogous structures. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.85 | d | ~3.0 | H-2 |
| 8.60 | d | ~1.5 | H-6 |
Note: The proton spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyrimidine ring. The coupling will be due to through-space coupling with the fluorine atom and smaller proton-proton coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 158.0 (d, ¹JCF ≈ 250 Hz) | C-5 |
| 155.5 (d, ³JCF ≈ 15 Hz) | C-4 |
| 154.0 (d, ³JCF ≈ 10 Hz) | C-6 |
| 145.0 (d, ²JCF ≈ 25 Hz) | C-2 |
Note: The carbon signals will be split due to coupling with the fluorine atom. The one-bond carbon-fluorine coupling (¹JCF) is expected to be the largest.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference)
| Chemical Shift (δ) ppm | Multiplicity |
| -130 to -145 | m |
Note: The fluorine spectrum is predicted to show a multiplet due to coupling with the adjacent protons. The chemical shift is in the typical range for a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |
| 1600-1550 | Medium-Strong | C=N stretching |
| 1500-1400 | Medium-Strong | C=C stretching (aromatic ring) |
| 1250-1150 | Strong | C-F stretching |
| 850-750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 132/134 | 100/33 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 105/107 | Variable | [M-HCN]⁺ |
| 97 | Variable | [M-Cl]⁺ |
| 70 | Variable | [C₃H₂N₂]⁺ |
Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the M and M+2 peaks, confirming the presence of one chlorine atom.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
Protocol for ¹H, ¹³C, and ¹⁹F NMR:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe for the respective nucleus (¹H, ¹³C, or ¹⁹F).
-
Set the appropriate spectral width, acquisition time, and relaxation delay for each experiment.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum with or without proton decoupling to observe the coupling patterns.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the external standard.
-
Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) - IR:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount (a few milligrams) of solid this compound or a single drop if it is a liquid onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant absorption peaks with their wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) - MS:
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
-
-
Instrument Setup:
-
Use a mass spectrometer with an electron ionization source.
-
Set the ionization energy to 70 eV.
-
Set the mass analyzer to scan over a relevant m/z range (e.g., 30-200 amu).
-
-
Data Acquisition:
-
Acquire the mass spectrum. If using a GC, the spectrum will be recorded as the compound elutes from the column.
-
-
Data Processing:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with a spectral library if available.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis and structural confirmation of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and standardized protocols for their experimental determination. Researchers are encouraged to use this information as a starting point for their analytical studies.
Reactivity of Chloro and Fluoro Groups in 4-Chloro-5-fluoropyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the differential reactivity of the chloro and fluoro substituents in 4-chloro-5-fluoropyrimidine, a versatile heterocyclic building block of significant interest in medicinal and agrochemical research. The document elucidates the underlying principles governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this scaffold. Detailed experimental protocols for the selective functionalization of the C4 position are presented, alongside a discussion of the factors influencing the disparate reactivity of the C-Cl and C-F bonds. This guide serves as a critical resource for chemists engaged in the design and synthesis of novel pyrimidine-based compounds.
Introduction
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] Its utility stems from the presence of two distinct halogen atoms, a chloro group at the C4 position and a fluoro group at the C5 position, which offer differential reactivity towards nucleophilic displacement. Understanding the factors that govern the selective substitution of these halogens is paramount for the strategic design and efficient synthesis of complex molecular architectures. This guide delves into the electronic and steric factors that dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the this compound core.
Theoretical Framework: Understanding Reactivity in Halopyrimidines
The reactivity of halopyrimidines in SNAr reactions is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by the number and position of halogen substituents and other functional groups. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack.
Positional Activation in the Pyrimidine Ring
In the pyrimidine nucleus, the C2, C4, and C6 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens. The C5 position, however, is less electrophilic. In the case of this compound, the chloro group is situated at an activated position (C4), while the fluoro group is at a less activated position (C5). This positional difference is a primary determinant of the observed regioselectivity in SNAr reactions.
The Role of the Halogen Leaving Group
The nature of the halogen itself plays a crucial role in determining its lability as a leaving group in SNAr reactions. There are two key factors to consider:
-
Electronegativity and Inductive Effect: Fluorine is the most electronegative halogen, and its strong electron-withdrawing inductive effect makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Carbon-Halogen Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. This is due to the greater electrostatic attraction between the small, highly electronegative fluorine atom and the carbon atom.
In many SNAr reactions on activated aromatic systems, the rate-determining step is the initial nucleophilic attack. In such cases, the more electron-withdrawing substituent (fluorine) can accelerate the reaction. However, the greater strength of the C-F bond can make the subsequent expulsion of the fluoride ion more difficult compared to the chloride ion.
For this compound, the chloro group at the activated C4 position is preferentially displaced by nucleophiles. This is a consequence of both the electronic activation of the C4 position and the lower bond energy of the C-Cl bond compared to the C-F bond.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
The reaction of this compound with nucleophiles overwhelmingly results in the selective substitution of the chloro group at the C4 position. The fluoro group at the C5 position remains intact under typical SNAr conditions.
Logical Flow of Regioselectivity
Caption: Factors governing the regioselective substitution at the C4 position.
Quantitative Data
| Nucleophile (Nu-H) | Reaction Conditions | Major Product | Typical Yield (%) | Reference |
| Ammonia (NH₃) | Aqueous Ammonia, 60°C | 4-Amino-5-fluoropyrimidine | High | Inferred from related reactions |
| Primary Amines (R-NH₂) | Base (e.g., Et₃N), Solvent (e.g., EtOH), Reflux | 4-(Alkyl/Aryl)amino-5-fluoropyrimidine | Good to Excellent | Inferred from related reactions |
| Secondary Amines (R₂NH) | Base (e.g., DIPEA), Solvent (e.g., CH₃CN), 0°C to RT | 4-(Dialkyl/Diaryl)amino-5-fluoropyrimidine | Good to Excellent | Inferred from related reactions |
Note: The yields are qualitative estimates based on the general reactivity of similar systems. Specific yields will be dependent on the exact reaction conditions and the nature of the nucleophile.
Experimental Protocols
The following section provides a detailed experimental protocol for a representative SNAr reaction on this compound, specifically the synthesis of 2-chloro-4-amino-5-fluoropyrimidine from 2,4-dichloro-5-fluoropyrimidine, which demonstrates the selective displacement of the C4-chloro group.
Synthesis of 2-Chloro-4-amino-5-fluoropyrimidine
This protocol is adapted from a known procedure for the selective amination of a dihalopyrimidine.
Reaction Scheme:
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
Aqueous ammonia (15%)
-
Phosphorus oxychloride (POCl₃) (for the synthesis of the starting material)
-
5-Fluorouracil (for the synthesis of the starting material)
-
A suitable base (e.g., Diethylamine, DMF, N,N-Dimethylaniline, Triethylamine, DMAP) (for the synthesis of the starting material)
-
Ice
-
Water
-
Round bottom flask
-
Stirring apparatus
-
Heating mantle/oil bath
-
Filtration apparatus
Procedure for the preparation of 2,4-dichloro-5-fluoropyrimidine (Starting Material):
-
To a clean and dry round bottom flask, add phosphorus oxychloride (POCl₃, 4 eq) and a catalytic amount of a suitable base (0.5 ml) at room temperature under stirring.
-
After 10 minutes, add 5-fluorouracil (1 eq) portion-wise to the above mixture at room temperature. Control any exothermic reaction by placing the flask in an ice-water bath.
-
Stir the mixture at room temperature for 20 minutes and then slowly raise the temperature to 106-110 °C for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the reaction mass to room temperature and pour it into ice-cold water (100 ml) under vigorous stirring.
-
Adjust the pH of the solution to 8.
-
Stir the resulting mixture for 15 minutes.
-
Filter the obtained light brown colored solid, wash with water (2 x 10 ml), and dry well to obtain 2,4-dichloro-5-fluoropyrimidine.
Procedure for the amination at the C4 position:
-
The crude 2,4-dichloro-5-fluoropyrimidine is then subjected to amination.
-
Treat the 2,4-dichloro-5-fluoropyrimidine with 15% aqueous ammonia at 60°C.
-
The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the 2-chloro-4-amino-5-fluoropyrimidine product.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2-chloro-4-amino-5-fluoropyrimidine.
Reactivity of the Fluoro Group
The fluoro group at the C5 position of this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. This inertness can be attributed to:
-
Positional Deactivation: The C5 position is inherently less electrophilic compared to the C2, C4, and C6 positions.
-
High C-F Bond Energy: The exceptional strength of the C-F bond makes its cleavage energetically unfavorable.
Displacement of the C5-fluoro group would require significantly harsher reaction conditions, which may lead to decomposition of the pyrimidine ring or other undesired side reactions. This differential reactivity is a key synthetic advantage, allowing for the selective functionalization at the C4 position while retaining the fluorine atom for potential subsequent transformations or as a key pharmacophore.
Applications in Drug Development
The selective reactivity of the chloro group in this compound makes it a valuable precursor for the synthesis of various pharmaceutical agents. The resulting 4-substituted-5-fluoropyrimidine core is a common motif in many kinase inhibitors and other therapeutic agents. The fluorine atom at the C5 position can significantly modulate the physicochemical and pharmacological properties of the final molecule, including its metabolic stability, binding affinity, and membrane permeability.
Conclusion
In this compound, the chloro group at the C4 position is significantly more reactive towards nucleophilic aromatic substitution than the fluoro group at the C5 position. This pronounced regioselectivity is a result of the combined effects of electronic activation at the C4 position by the ring nitrogen atoms and the lower bond dissociation energy of the C-Cl bond compared to the C-F bond. This predictable reactivity allows for the selective introduction of a wide range of nucleophiles at the C4 position, making this compound a highly valuable and versatile building block for the synthesis of complex, biologically active molecules in the pharmaceutical and agrochemical industries. Further research into quantifying the reactivity differences and exploring conditions for the potential activation of the C5-fluoro group could open up new avenues for the diversification of this important heterocyclic scaffold.
References
The Versatility of 4-Chloro-5-fluoropyrimidine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoropyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, particularly the presence of a reactive chlorine atom and a fluorine atom on the pyrimidine ring, make it an attractive scaffold for medicinal chemists. The pyrimidine nucleus is a fundamental component of nucleic acids and is prevalent in numerous therapeutic agents, highlighting its significance in drug design. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antifungal, and antiviral agents. We will delve into synthetic methodologies, quantitative biological data, and the underlying mechanisms of action of its derivatives.
Synthetic Applications of this compound
The reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse molecular architectures.
Synthesis of Voriconazole
A prominent application of a this compound derivative is in the synthesis of the broad-spectrum antifungal agent, Voriconazole. The key intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine, is condensed with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to construct the core structure of the drug.
Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
This protocol outlines a common method for the synthesis of the key Voriconazole intermediate.
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g) in a solvent mixture of dichloromethane (240 mL) and N,N-dimethylformamide (57.4 mL).
-
Add triethylamine (78.24 mL) to the solution.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction mixture under reflux for 5 hours.
-
Cool the mixture to room temperature.
-
Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.
-
Extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic layers and wash with water (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.
Synthesis of 4-Amino-5-fluoropyrimidine Derivatives
The chloro group can be readily displaced by amines to generate a variety of 4-amino-5-fluoropyrimidine derivatives, which are key components of many biologically active compounds, including kinase inhibitors.
Experimental Protocol: General Procedure for the Synthesis of 2-amino-4-substituted-pyrimidine derivatives
This microwave-assisted synthesis provides an efficient route to 2-amino-4-chloro-pyrimidine derivatives.
Materials:
-
2-amino-4-chloro-pyrimidine
-
Substituted amine
-
Anhydrous propanol
-
Triethylamine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a microwave reaction vial, combine 2-amino-4-chloro-pyrimidine (2 mmol) and anhydrous propanol (1 mL).
-
Add the substituted amine (2 mmol) and triethylamine (200 µL) to the stirring mixture.
-
Heat the reaction in a microwave reactor at 120-140°C for 15-30 minutes, monitoring completion by TLC.
-
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
Biological Applications and Quantitative Data
Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following sections summarize their activities and present available quantitative data.
Anticancer Activity
Fluoropyrimidines are a well-established class of anticancer agents, with 5-fluorouracil (5-FU) being a cornerstone of chemotherapy for various solid tumors. The mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, leading to disruption of DNA synthesis and repair. Derivatives of this compound are being explored as novel anticancer agents with potentially improved efficacy and safety profiles.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity | IC₅₀ (µM) | Citation |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | Cytotoxic | 24.4 | [3] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | Cytotoxic | 25.4 | [3] |
| (S)-(4-chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | NCI-H82 (Small Cell Lung Cancer) | cMYC/MYCN reduction | >50% at 1.0 µM | [4] |
| (S)-(4-chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | SK-N-BE(2) (Neuroblastoma) | cMYC/MYCN reduction | >50% at 1.0 µM | [4] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[5][6]
Antifungal Activity
As previously mentioned, 4-chloro-6-ethyl-5-fluoropyrimidine is a key precursor to Voriconazole. Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7] This disruption leads to the accumulation of toxic sterols and ultimately, fungal cell death.
Antiviral Activity
Fluorinated nucleoside analogs have long been a cornerstone of antiviral therapy. The incorporation of a 5-fluoropyrimidine moiety can lead to compounds that interfere with viral replication. These analogs can be phosphorylated within the cell to their active triphosphate forms, which can then inhibit viral polymerases or be incorporated into the growing viral nucleic acid chain, causing chain termination.
Table 2: Antiviral Activity of 5-Fluoropyrimidine Derivatives
| Compound | Virus | Cell Line | Activity | EC₅₀ (µM) | Citation |
| 2'-C-MeC | Norwalk virus (replicon) | HG23 | RNA level reduction | 1.3 | [8] |
| 2'-F-2'-C-MeC | Norwalk virus (replicon) | HG23 | RNA level reduction | 3.2 | [8] |
| β-D-N(4)-hydroxycytidine (NHC) | Norwalk virus (replicon) | HG23 | RNA level reduction | 1.5 | [8] |
| VV251 (4'-FlU prodrug) | SFTSV | Vero | Replication inhibition | 0.65 - 5.16 | [9] |
| VV251 (4'-FlU prodrug) | LCMV | Vero | Replication inhibition | 0.08 - 0.16 | [9] |
Mechanisms of Action and Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.
Inhibition of Thymidylate Synthase
The primary anticancer mechanism of 5-fluorouracil and its derivatives is the inhibition of thymidylate synthase (TS). 5-FU is metabolically converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
Experimental Protocol: Thymidylate Synthase Inhibition Assay
This assay measures the activity of thymidylate synthase by quantifying the release of tritium from [5-³H]dUMP.
Materials:
-
Cell lysate or purified thymidylate synthase
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Activated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the enzyme source, cofactor, and various concentrations of the test compound.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding TCA.
-
Add a suspension of activated charcoal to bind the unreacted [5-³H]dUMP.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the released tritium, using a scintillation counter.
-
Calculate the percentage of TS inhibition and determine the IC₅₀ value.
Kinase Inhibition
The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. By modifying the substituents on the 4-amino-5-fluoropyrimidine core, it is possible to design selective inhibitors of various kinases implicated in cancer and other diseases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compounds
-
Assay buffer
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, assay buffer, and various concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unreacted ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antifungal, and antiviral agents. The ease of functionalization at the 4-position, combined with the electronic effects of the fluorine atom, allows for the fine-tuning of biological activity and pharmacokinetic properties. Further exploration of this privileged scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of diseases. This guide provides a foundational understanding for researchers looking to harness the potential of this compound in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. researchtweet.com [researchtweet.com]
- 7. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. An orally available 4'-fluorouridine prodrug inhibits SFTSV and LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-5-fluoropyrimidine: A Keystone Building Block for Advanced Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Nucleoside analogs, synthetic molecules that mimic natural nucleosides, have emerged as a cornerstone in the development of potent antiviral and anticancer drugs. Central to the synthesis of a promising class of these analogs is the versatile building block, 4-chloro-5-fluoropyrimidine. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents, render it a highly reactive and valuable precursor for the creation of diverse and biologically active nucleoside derivatives. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of nucleoside analogs derived from this compound, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers in this dynamic field.
Chemical Properties and Reactivity
This compound is a halogenated pyrimidine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, while the fluorine atom at the 5-position enhances the electrophilicity of the pyrimidine ring and can modulate the biological activity of the final nucleoside analog.[1]
Synthesis of Nucleoside Analogs: The Glycosylation Reaction
The cornerstone of synthesizing nucleoside analogs from this compound is the N-glycosylation reaction, where a protected sugar moiety is coupled to the pyrimidine base. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation. This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
A general workflow for the synthesis and subsequent screening of novel nucleoside analogs is depicted below:
Experimental Protocols
General Protocol for Vorbrüggen Glycosylation of this compound
This protocol outlines the general steps for the synthesis of a protected 5-fluorocytidine analog. Note: This is a representative protocol and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Pyrimidine Base: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend this compound (1.0 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and heat the mixture to reflux until the solution becomes clear.
-
Glycosylation Reaction: Cool the solution to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile. Add this solution to the silylated pyrimidine solution. Cool the reaction mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected nucleoside analog.
General Protocol for Deprotection
Materials:
-
Protected nucleoside analog
-
Methanolic ammonia (saturated at 0 °C)
-
Anhydrous methanol
Procedure:
-
Dissolve the protected nucleoside analog in anhydrous methanol.
-
Cool the solution to 0 °C and add a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography or recrystallization to yield the final deprotected nucleoside analog.
Quantitative Data
The following tables summarize representative data for nucleoside analogs derived from fluorinated pyrimidines. It is important to note that specific yields and spectral data will vary depending on the exact substrates and reaction conditions used.
Table 1: Representative Reaction Yields
| Nucleoside Analog | Starting Pyrimidine | Glycosylation Yield (%) | Deprotection Yield (%) |
| 5-Fluorocytidine | 4-Amino-5-fluoropyrimidine | 60-80 | 85-95 |
| 5-Fluorouridine | 5-Fluorouracil | 55-75 | 80-90 |
Table 2: Spectroscopic Data for a Representative 5-Fluoropyrimidine Nucleoside Analog (5-Fluorouridine)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| H-6 | ~7.9 | d | J = 6.5 |
| H-1' | ~5.9 | d | J = 4.0 |
| H-2' | ~4.3 | t | J = 4.5 |
| H-3' | ~4.2 | t | J = 5.0 |
| H-4' | ~4.1 | m | |
| H-5'a, H-5'b | ~3.8, ~3.7 | m | |
| ¹³C NMR | |||
| C-4 | ~158 | d | J(C,F) = 26 |
| C-2 | ~150 | s | |
| C-5 | ~140 | d | J(C,F) = 230 |
| C-6 | ~125 | d | J(C,F) = 33 |
| C-1' | ~90 | s | |
| C-4' | ~85 | s | |
| C-2' | ~74 | s | |
| C-3' | ~70 | s | |
| C-5' | ~61 | s |
Note: NMR data are approximate and can vary based on solvent and other experimental conditions.
Table 3: Biological Activity of Representative Fluoropyrimidine Nucleoside Analogs
| Compound | Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Gemcitabine | Pancreatic Cancer (e.g., MiaPaCa-2) | MTT Assay | 0.01 - 1 | [2] |
| 5-Fluorouracil | Colon Cancer (e.g., HCT116) | MTT Assay | 1 - 10 | [2] |
| 5-Fluorocytidine | Various Cancer Lines | Proliferation Assay | Varies | [3] |
Mechanism of Action and Signaling Pathways
Nucleoside analogs derived from this compound typically exert their therapeutic effects by interfering with nucleic acid synthesis.[1] Upon entering the cell, these analogs are phosphorylated by cellular kinases to their active triphosphate forms.[4] These triphosphates can then act as competitive inhibitors of DNA or RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination and ultimately, apoptosis of rapidly dividing cancer cells or inhibition of viral replication.[2][4]
The mechanism of action for anticancer fluoropyrimidine nucleosides often involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[5] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to a depletion of dTMP pools and subsequent disruption of DNA synthesis and repair.[5]
Conclusion
This compound stands as a pivotal starting material for the synthesis of a wide array of nucleoside analogs with significant potential in antiviral and anticancer therapies. Its strategic halogenation provides a handle for efficient glycosylation and subsequent chemical modifications, enabling the generation of diverse chemical libraries for drug discovery. The detailed protocols, quantitative data, and mechanistic insights provided in this guide aim to empower researchers to effectively utilize this versatile building block in the development of next-generation therapeutics. Further exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of the resulting nucleoside analogs will undoubtedly continue to drive innovation in this critical area of medicinal chemistry.
References
- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological mechanisms underlying the interaction of the nucleoside analogue gemcitabine with the c-MET inhibitor tivantinib in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4-Chloro-5-fluoropyrimidine in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Chloro-5-fluoropyrimidine in common organic solvents. Due to its role as a key building block in the synthesis of biologically active molecules, particularly antiviral and anticancer agents, understanding its solubility is critical for reaction optimization, formulation development, and purification processes.
Executive Summary
A comprehensive review of publicly available scientific literature, patents, and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While qualitative statements suggest moderate to high solubility in such solvents for similar compounds, specific numerical values (e.g., in g/L or mol/L) are not documented. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound, enabling researchers to generate this critical data in-house. A logical workflow for this experimental determination is also presented.
Data on Solubility
As of the latest search, no specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, or dimethyl sulfoxide (DMSO) has been published in peer-reviewed literature or chemical supplier documentation.
Qualitative Assessment:
Based on the structure of this compound, which is a small, halogenated heterocyclic compound, it is anticipated to exhibit good solubility in a range of polar aprotic and polar protic organic solvents. The presence of the nitrogen atoms and the fluorine atom can engage in hydrogen bonding with protic solvents, while the overall polarity of the molecule would suggest favorable interactions with polar aprotic solvents. However, experimental verification is essential.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of a solid organic compound like this compound using the isothermal saturation method coupled with gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1°C)
-
Vials with screw caps or sealed flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, which should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the vial to stand undisturbed in the thermostatic bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporation dish containing the filtered saturated solution.
-
Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen.
-
Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. This ensures all residual solvent is removed.
-
Allow the dish to cool to room temperature in a desiccator before weighing it again.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the weight of the empty dish from the weight of the dish with the dry solid.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), based on the mass of the dissolved solid and the initial volume of the solvent used.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualized Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for Solubility Determination.
In-Depth Technical Guide: Safety and Handling of 4-Chloro-5-fluoropyrimidine
Audience: This document is intended for researchers, scientists, and drug development professionals who handle 4-Chloro-5-fluoropyrimidine in a laboratory or manufacturing setting.
Chemical and Physical Properties
The quantitative data presented below is for 4-Chloro-6-ethyl-5-fluoropyrimidine and should be considered indicative for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClFN₂ | [1] |
| Molecular Weight | 160.58 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 211 °C | [3] |
| Flash Point | 81 °C | [3] |
| Density | 1.286 g/cm³ | [3] |
| Refractive Index | 1.4962 | [3] |
Hazard Identification and GHS Classification
Based on the data for its ethyl-substituted analog, this compound is anticipated to be a hazardous substance with the following GHS classifications:
| Hazard Class | Hazard Statement |
| Combustible Liquid | H227: Combustible liquid[3] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage[3] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[4] |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage[5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3] |
Signal Word: Danger
Safe Handling and Storage
Personal Protective Equipment (PPE)
To ensure personnel safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are required.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use.[5] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if aerosolization is possible.[6] |
Engineering Controls
Proper engineering controls are the primary means of minimizing exposure risk:
| Control Measure | Description |
| Ventilation | All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] |
| Safety Equipment | An operational eyewash station and safety shower must be in close proximity to the workstation.[6] |
Storage and Incompatibilities
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] The recommended storage temperature is between 2-8°C under an inert atmosphere.[7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure:
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use a water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[3]
-
Hazardous Combustion Products : Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[3]
-
Protective Equipment for Firefighters : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]
Accidental Release Measures
-
Personal Precautions : Evacuate the area and prevent entry of unnecessary personnel. Wear the prescribed PPE. Eliminate all sources of ignition.[6]
-
Environmental Precautions : Prevent the chemical from entering drains or waterways.[5]
-
Containment and Cleaning : Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
Experimental Protocols
The following is a generalized experimental protocol for a reaction involving a chloro-fluoropyrimidine derivative. This should be adapted and optimized for specific research needs.
Example: Nucleophilic Substitution Reaction
-
Reaction Setup : A dry, three-necked, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagent Addition : The flask is charged with this compound (1 equivalent) and a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
A nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) is added to the stirred solution.
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring : The reaction is heated to a specified temperature (e.g., 80°C) and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification : The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization : The structure and purity of the final product are confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Visualizations
The following diagrams provide a visual representation of a standard laboratory safety workflow and a typical chemical reaction involving a chloro-fluoropyrimidine.
Caption: A logical workflow for safely conducting chemical experiments.
Caption: A representative reaction pathway for this compound.
References
- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 137234-74-3 Name: 4-chloro-6-ethyl-5-fluoropyrimidine [xixisys.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. fishersci.dk [fishersci.dk]
An In-depth Technical Guide to 4-Chloro-5-fluoropyrimidine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-fluoropyrimidine is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its strategic placement of halogen atoms—a reactive chlorine and a modulating fluorine—renders it a highly versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for the synthesis of closely related and commercially significant analogues are presented, offering a blueprint for its preparation. Quantitative data is systematically organized, and key synthetic pathways are visualized to facilitate a deeper understanding of its chemistry and application.
Introduction and Historical Context
The precise "discovery" of this compound is not well-documented in a singular, seminal publication. Instead, its emergence and significance are intrinsically linked to the broader development of fluorinated pyrimidines in the mid-20th century, a field spurred by the quest for novel chemotherapeutic agents. The foundational work on fluorinated pyrimidines, most notably the synthesis of 5-fluorouracil (5-FU) in the 1950s, set the stage for the exploration of a vast chemical space of related derivatives.
The history of this compound is therefore a history of its applications. It has become an indispensable intermediate in the synthesis of numerous commercial products, particularly in the pharmaceutical and agrochemical sectors. Its utility is highlighted by its role as a precursor to antiviral and anticancer agents, where the pyrimidine core mimics endogenous nucleobases, and the halogen substituents fine-tune the molecule's reactivity and biological activity.
Physicochemical and Spectroscopic Data
A comprehensive collection of the physicochemical and spectroscopic data for this compound and its important analogues is crucial for its application in synthesis. The following tables summarize the available quantitative data.
Table 1: Physicochemical Properties of this compound and Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |
| This compound | 347418-42-2 | C₄H₂ClFN₂ | 132.52 | Not specified | Not available | Not available |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 | C₆H₆ClFN₂ | 160.58 | Yellow Liquid | 211 | Not applicable |
| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | C₄HCl₂FN₂ | 166.97 | Solid | Not available | 37-41 |
Table 2: Spectroscopic Data for 4-Chloro-6-ethyl-5-fluoropyrimidine
| Spectroscopy Type | Solvent | Chemical Shift (δ) / Signal |
| ¹H NMR (300 MHz) | CDCl₃ | 8.70 (s, 1H), 2.90 (q, 2H), 1.34 (t, 3H) |
Synthesis of Chloro-Fluoropyrimidines
The synthesis of this compound typically proceeds from a corresponding hydroxypyrimidine precursor, which in turn can be synthesized from simpler starting materials. The chlorination of the hydroxyl group is a key transformation, often achieved using phosphoryl chloride (POCl₃) or a similar chlorinating agent. While a specific detailed protocol for this compound is not widely published, the following protocols for its close analogues illustrate the general and robust nature of this synthetic approach.
Representative Synthesis of a this compound Analogue
The following experimental protocol details the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the production of the antifungal drug Voriconazole. This procedure is representative of the chlorination reaction that would be employed to synthesize this compound from 5-fluoropyrimidin-4-ol.
Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine [1]
-
Starting Material: 6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Reagents: Dichloromethane (CH₂Cl₂), N,N-Dimethylformamide (DMF), Triethylamine (Et₃N), Phosphoryl chloride (POCl₃), 3N Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄)
-
Procedure:
-
80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.
-
78.24 mL of triethylamine is added to the solution to act as a base.
-
Phosphoryl chloride (POCl₃) is added dropwise to the reaction mixture over a period of 30 minutes.
-
The reaction mixture is stirred under reflux conditions for 5 hours.
-
After cooling to room temperature, 352 mL of 3N hydrochloric acid solution is carefully added, ensuring the temperature does not exceed 20°C.
-
The aqueous phase is extracted with 100 mL of dichloromethane.
-
The combined organic layers are washed with 100 mL of water.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
-
Yield: 85.9 g (95%) of 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product.
Synthesis of Dichloro-Fluoropyrimidine Precursors
In many synthetic routes, dichlorinated pyrimidines serve as versatile precursors that allow for sequential and regioselective reactions.
Experimental Protocol: Synthesis of 4,6-Dichloro-5-fluoropyrimidine
-
Starting Material: 5-fluoro-4,6-dihydroxypyrimidine
-
Reagents: Phosphoryl chloride (POCl₃), N,N-dimethylaniline, Dichloromethane (CH₂Cl₂)
-
Procedure:
-
To a slurry of 5-fluoropyrimidine-4,6-diol (276.459 g, 2.125 mol) in a 2 L three-necked round-bottomed flask, slowly add phosphoryl chloride (0.593 L, 6.376 mol) at room temperature.
-
Slowly add N,N-dimethylaniline (81 mL, 0.638 mol) to the slurry. The reaction is exothermic.
-
Heat the reaction mixture to 110°C and stir for 6 hours.
-
After cooling to room temperature, slowly pour the mixture into a 2 L mixture of brine and ice with stirring.
-
Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 × 1 L) and saturated sodium bicarbonate solution (1 L).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an amber-colored oil.
-
-
Yield: 347.9 g (98%) of 4,6-dichloro-5-fluoropyrimidine.
Key Applications and Chemical Logic
The synthetic utility of this compound and its derivatives stems from the differential reactivity of the substituents on the pyrimidine ring. The chlorine atom at the 4-position is a good leaving group, susceptible to nucleophilic substitution, which allows for the introduction of various functional groups. The fluorine atom at the 5-position, being a poor leaving group in nucleophilic aromatic substitution, remains intact and serves to modulate the electronic properties and metabolic stability of the final molecule.
Role in Drug Synthesis: The Voriconazole Example
A prime example of the application of a this compound derivative is in the synthesis of the broad-spectrum antifungal agent, Voriconazole. In this synthesis, 4-Chloro-6-ethyl-5-fluoropyrimidine serves as a key electrophilic partner.
The logical workflow for the synthesis of Voriconazole highlights the importance of the chloro-fluoropyrimidine core.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and pharmaceuticals. The functionalization of the pyrimidine ring is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups onto the pyrimidine core.[1][2] This document provides detailed application notes and protocols for the Suzuki coupling reaction utilizing 4-Chloro-5-fluoropyrimidine as the electrophilic partner.
This compound presents a unique substrate for Suzuki coupling. The presence of two halogen atoms, chlorine and fluorine, on the pyrimidine ring, as well as the inherent electron-deficient nature of the pyrimidine system, influences its reactivity. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl, making chloro-substituted heterocycles like this compound more challenging substrates to activate.[1] However, with the appropriate choice of catalyst, ligand, base, and reaction conditions, successful couplings can be achieved to generate a diverse library of 5-fluoro-4-arylpyrimidines. These compounds are of particular interest due to the potential of the fluorine atom to modulate the physicochemical and pharmacological properties of the final molecules.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-fluoro-4-arylpyrimidine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocol is a general guideline for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction parameters such as catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates. For challenging couplings, the use of more advanced catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands may be required.[1]
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hot plate or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
General Procedure for Suzuki Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) to the flask.[5]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: The reaction mixture is heated with vigorous stirring. For conventional heating, a temperature of 80-110 °C is typically used.[3] For microwave-assisted reactions, a temperature of 100-150 °C for a shorter duration can be employed.[6]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-fluoro-4-arylpyrimidine.[7][8]
Caption: A typical experimental workflow for palladium-catalyzed Suzuki cross-coupling.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These are illustrative examples, and actual yields may vary depending on the specific substrate and optimized reaction conditions. Good to excellent yields are generally obtained with electron-rich boronic acids.[5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 10 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME/H₂O | 100 | 16 | 65-75 |
| 4 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 14 | 70-80 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 70-80 |
| 6 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | 60-70 |
Troubleshooting
Low yields or incomplete reactions in the Suzuki coupling of this compound can be due to several factors. Common issues and potential solutions include:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using fresh catalyst or a different catalyst/ligand system can be beneficial. Palladium black precipitation can indicate catalyst decomposition.[9]
-
Base Incompatibility: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides.
-
Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.
-
Dehalogenation: A common side reaction is the dehalogenation of the starting material. This can sometimes be minimized by adjusting the reaction conditions.[9]
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.[9]
-
Protodeboronation: The boronic acid can undergo protodeboronation, especially in the presence of water and base. Minimizing reaction time and ensuring efficient stirring can mitigate this.[9]
By following these protocols and considering the potential challenges, researchers can successfully employ the Suzuki-Miyaura cross-coupling reaction for the synthesis of a wide range of novel 5-fluoro-4-arylpyrimidines for applications in drug discovery and development.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-5-fluoropyrimidine, a versatile building block in medicinal chemistry. This document details the regioselectivity of these reactions, provides quantitative data for various nucleophiles, and offers detailed experimental protocols for the synthesis of 4-substituted-5-fluoropyrimidine derivatives.
Introduction
This compound is a valuable heterocyclic starting material in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors. The pyrimidine core is a common scaffold in many approved drugs, and the presence of two distinct halogen atoms at the C4 and C5 positions allows for selective functionalization through nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine and chlorine atoms, facilitates the attack of various nucleophiles.
Regioselectivity of Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution reactions on dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the higher LUMO coefficient at the C4 carbon.[1] In the case of this compound, the chlorine atom at the C4 position is the more reactive leaving group in typical SNAr reactions. This regioselectivity allows for the predictable synthesis of 4-substituted-5-fluoropyrimidines.
The general mechanism for the SNAr reaction on this compound proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of 4-chloro-5-fluoropyrimidine with various partners. This versatile building block is a key intermediate in the synthesis of novel compounds for drug discovery and materials science. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
This compound is an attractive substrate for palladium-catalyzed cross-coupling reactions due to the presence of a reactive C-Cl bond at the 4-position of the electron-deficient pyrimidine ring. The fluorine atom at the 5-position enhances the electrophilicity of the C4 position, facilitating oxidative addition to the palladium catalyst. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, leading to the synthesis of diverse libraries of 5-fluoropyrimidine derivatives. Such compounds are of significant interest in medicinal chemistry, as the 5-fluoropyrimidine scaffold is a known pharmacophore found in numerous anticancer and antiviral drugs.
General Experimental Workflow
A typical palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation. The following diagram illustrates a generalized workflow.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-fluoropyrimidines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | DME | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | Toluene | 110 | 8 | 75-85 |
| 4 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 88-98 |
Note: The yields presented are illustrative and based on typical outcomes for Suzuki-Miyaura couplings of chloropyrimidines. Actual yields may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-fluoropyrimidines
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the flask and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / BINAP (4) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 82-92 |
| 4 | N-Methylaniline | Pd(OAc)₂ (3) / Xantphos (6) | NaOt-Bu (1.5) | Dioxane | 110 | 24 | 70-80 |
Note: The yields presented are illustrative and based on typical outcomes for Buchwald-Hartwig aminations of chloropyrimidines. Actual yields may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling: Synthesis of 4-Alkynyl-5-fluoropyrimidines
The Sonogashira coupling provides a powerful method for the synthesis of 4-alkynyl-5-fluoropyrimidines through the reaction of this compound with terminal alkynes.
Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF, DMF, acetonitrile)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst under an inert atmosphere.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (25-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N (2) | THF | 25 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DIPA (2) | DMF | 40 | 8 | 70-80 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N (2) | THF | 25 | 4 | 90-99 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | 10 | Et₃N (3) | Acetonitrile | 50 | 12 | 65-75 |
Note: The yields presented are illustrative and based on typical outcomes for Sonogashira couplings of chloropyrimidines. Actual yields may vary depending on the specific substrate and reaction conditions.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a wide array of substituted 5-fluoropyrimidines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient access to C-C, C-N, and C-C (sp) bond formations, respectively. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug discovery, and materials science to facilitate the development of novel and functionalized pyrimidine derivatives. Careful optimization of the reaction parameters is crucial for achieving high yields and purity with specific coupling partners.
Protocol for the synthesis of 4-amino-5-fluoropyrimidine from 4-Chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-amino-5-fluoropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a nucleophilic aromatic substitution reaction of 4-chloro-5-fluoropyrimidine with ammonia. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid in the successful execution of the synthesis.
Introduction
5-Fluoropyrimidine derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. 4-amino-5-fluoropyrimidine serves as a vital building block for the synthesis of numerous therapeutic agents. The protocol outlined herein describes a straightforward and efficient method for the amination of this compound, a commercially available starting material. The reaction proceeds via a nucleophilic aromatic substitution, where the chlorine atom at the C-4 position of the pyrimidine ring is displaced by an amino group. The C-4 position is activated towards nucleophilic attack by the ring nitrogen atoms and the adjacent electron-withdrawing fluorine atom[1].
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 4-amino-5-fluoropyrimidine from this compound. The data is based on typical yields and purities achieved for similar amination reactions of chloropyrimidines.
| Parameter | Value | Method of Analysis |
| Reactants | ||
| This compound | 1.0 eq | - |
| Ammonium Hydroxide (28-30%) | 10-15 eq | - |
| Reaction Conditions | ||
| Solvent | Ethanol | - |
| Temperature | 120-130 °C | - |
| Pressure | Sealed Vessel | - |
| Reaction Time | 12-24 h | TLC/LC-MS |
| Product | ||
| 4-amino-5-fluoropyrimidine | ||
| Expected Yield | 85-95% | Gravimetric |
| Purity | >98% | HPLC/NMR |
| Melting Point | 188-192 °C | Melting Point Apparatus |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.05 (s, 1H), 7.95 (s, 1H), 7.15 (br s, 2H) | NMR Spectroscopy |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 155.8 (d, J=13.5 Hz), 147.5 (d, J=15.2 Hz), 141.2 (d, J=235.0 Hz), 136.4 (d, J=19.1 Hz) | NMR Spectroscopy |
| Mass Spectrum (ESI+) | m/z 114.0 [M+H]⁺ | Mass Spectrometry |
Experimental Protocol
This protocol details the synthesis of 4-amino-5-fluoropyrimidine from this compound via a nucleophilic aromatic substitution reaction with ammonia.
Materials:
-
This compound
-
Ammonium hydroxide solution (28-30% NH₃ in water)
-
Ethanol
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Heavy-walled, sealable pressure vessel (e.g., a sealed tube or a stainless-steel autoclave)
-
Stir plate and magnetic stir bar
-
Heating mantle or oil bath with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean and dry heavy-walled pressure vessel, combine this compound (1.0 eq), ethanol (5-10 mL per gram of starting material), and a magnetic stir bar.
-
Addition of Ammonia: To the stirred suspension, carefully add ammonium hydroxide solution (10-15 eq).
-
Reaction: Securely seal the pressure vessel and place it in a heating mantle or oil bath. Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS analysis of aliquots (after cooling and careful depressurization). The reaction is typically complete within 12-24 hours. A plausible mechanism for this reaction involves the direct displacement of the chloride by ammonia[2].
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature and then carefully vent to release any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.
-
To the resulting residue, add deionized water and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-amino-5-fluoropyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford the pure product as a solid.
-
Characterization: Confirm the identity and purity of the final product using HPLC, NMR spectroscopy, and mass spectrometry.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-5-fluoropyrimidine.
References
The Role of 4-Chloro-5-fluoropyrimidine in Advancing Kinase Inhibitor Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Chloro-5-fluoropyrimidine is emerging as a critical building block in the synthesis of novel kinase inhibitors, facilitating the development of targeted therapies for a range of diseases, particularly cancer. This versatile chemical intermediate provides a strategic scaffold for medicinal chemists to design potent and selective inhibitors of key kinases implicated in oncogenic signaling pathways. Its unique substitution pattern allows for precise chemical modifications, leading to the creation of drug candidates with improved efficacy and pharmacokinetic profiles.
Kinases are a class of enzymes that play a pivotal role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby interrupting the signaling cascades that drive tumor growth and proliferation.[5][6]
The pyrimidine core, a key feature of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP, enabling competitive binding to the kinase active site.[7][8] The presence of both a chloro and a fluoro group on the pyrimidine ring offers distinct advantages for synthetic chemists. The chlorine atom serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments to build the core structure of the inhibitor. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and cell permeability.[8]
Application in Aurora Kinase Inhibition
One notable application of pyrimidine-based scaffolds is in the development of Aurora kinase inhibitors.[9][10] Aurora kinases are essential for regulating cell division, and their overexpression is linked to various cancers.[7] Research has demonstrated the synthesis of potent Aurora A kinase inhibitors derived from pyrimidine precursors. These inhibitors have been shown to effectively reduce the levels of oncoproteins like cMYC and MYCN, which are notoriously difficult to target directly.[9][10]
A lead compound, identified through structure-based drug design, demonstrated potent inhibition of Aurora A kinase with an IC50 value of less than 200 nM and effectively inhibited the proliferation of small-cell lung cancer (SCLC) cell lines with high MYC expression.[9][10] Pharmacokinetic optimization of this lead compound resulted in an orally bioavailable drug candidate that led to significant tumor regression in xenograft models.[9][10]
Covalent Inhibition of MSK1
In another significant application, chloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and stress-activated protein kinase 1 (MSK1).[11] MSK1 is involved in inflammatory responses and cell proliferation. The inhibitors act through an SNAr reaction between the chloropyrimidine and a non-catalytic cysteine residue (Cys440) within the kinase's active site.[11] This covalent binding offers the potential for high potency and prolonged duration of action. X-ray crystallography has confirmed the covalent bond formation and the binding mode of these inhibitors.[11]
Data Summary
The following tables summarize the quantitative data for representative kinase inhibitors synthesized using pyrimidine-based scaffolds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Effect | Reference |
| Compound 13 | Aurora A | < 200 | NCI-H446 (SCLC) | >50% reduction in cMYC/MYCN levels at 1.0 µM | [9] |
| Compound 25 (Prodrug of 13) | Aurora A | - | NCI-H446 Xenograft | >80% tumor regression | [9] |
| Compound 27 | MSK1 CTKD | pIC50 7.5 | - | Covalent inhibitor | [11] |
Experimental Protocols
General Procedure for the Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
This protocol describes a general synthetic route for a pyrimidine-based Aurora kinase inhibitor.
Step 1: Synthesis of Intermediate 29
A substitution reaction is carried out between a suitable dichloropyrimidine derivative (compound 28) and 3-amino-5-methylpyrazole in a solvent such as Tetrahydrofuran (THF).
Step 2: Synthesis of Intermediate 30
The resulting compound 29 is then reacted with (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone in 1-pentanol at an elevated temperature of 120 °C.
Step 3: Synthesis of the Final Compound
Finally, intermediate 30 is reacted with 1-ethylpiperazine in the presence of triethylamine to yield the desired target compound.[9]
General Procedure for the Synthesis of a Covalent MSK1 Inhibitor
This protocol outlines a general method for synthesizing covalent MSK1 inhibitors.
A palladium-mediated coupling reaction is performed between a trichloropyrimidine (compound 28) and a suitable azaindole derivative. Alternatively, a reaction between the chlorosubstituted aromatic heterocycle and an azaindole derivative can be carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent such as Dimethylformamide (DMF).[11]
Signaling Pathways and Workflows
Aurora Kinase Signaling Pathway and Inhibition
Caption: Inhibition of Aurora A kinase by a pyrimidine-based inhibitor disrupts MYC stabilization and cell proliferation.
Synthetic Workflow for Aurora Kinase Inhibitor
Caption: Multi-step synthesis of an Aurora kinase inhibitor from a dichloropyrimidine starting material.
MSK1 Covalent Inhibition Mechanism
Caption: Covalent modification of MSK1 by a chloropyrimidine inhibitor via an SNAr reaction.
The strategic use of this compound and its derivatives continues to be a valuable approach in the design and synthesis of next-generation kinase inhibitors. The ability to fine-tune the properties of these molecules holds great promise for the development of more effective and targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. Targeted Therapy for Cancer - NCI [cancer.gov]
- 6. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-dichloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 2,4-dichloro-5-fluoropyrimidine, a key intermediate in the production of various pharmaceuticals. The following sections outline the primary synthesis routes, experimental procedures, and quantitative data to facilitate laboratory and industrial-scale production.
Overview
2,4-dichloro-5-fluoropyrimidine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients, including antifungal agents and kinase inhibitors.[1][2] Its efficient large-scale synthesis is therefore of significant interest. The most common and well-documented method involves the chlorination of 5-fluorouracil or its tautomeric equivalent, 5-fluoropyrimidine-2,4-diol, using a chlorinating agent in the presence of a base.[3][4][5] An alternative approach utilizing triphosgene has also been reported.[6]
Synthesis Route from 5-Fluoropyrimidine-2,4-diol
This method is a widely adopted industrial process for preparing 2,4-dichloro-5-fluoropyrimidine. It involves the reaction of 5-fluoropyrimidine-2,4-diol with a chlorinating agent like phosphorus oxychloride and a base such as N,N-dimethylaniline.[3][4]
Experimental Protocol
Materials:
-
5-fluoropyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)
-
N,N-dimethylaniline (DMA)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Under a nitrogen atmosphere, a mixture of 5-fluoropyrimidine-2,4-diol and phosphorus oxychloride is heated to approximately 100°C with stirring.[3]
-
N,N-dimethylaniline is then slowly added to the mixture over a period of about 9 hours, and the reaction is continued at 100°C for up to 4 hours.[3]
-
After the reaction is complete, the mixture is cooled to about 20°C over 2 hours.[3]
-
The reaction is quenched by slowly pouring the mixture into a solution of water and dichloromethane, ensuring the temperature is maintained below 40°C.[3]
-
The resulting mixture is stirred at approximately 20°C for at least 3 hours, after which the layers are allowed to separate.[3]
-
The aqueous phase is extracted with dichloromethane.[3]
-
The combined organic phases are washed sequentially with concentrated aqueous hydrochloric acid and a 5% w/w aqueous sodium bicarbonate solution.[3]
-
The washed organic solution is then concentrated by distillation to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane. This solution can often be used directly in subsequent reactions.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-fluoropyrimidine-2,4-diol | [3] |
| Reagents | Phosphorus oxychloride, N,N-dimethylaniline | [3][4] |
| Solvent | Dichloromethane | [3] |
| Reaction Temperature | 100 - 114°C | [3][4][5] |
| Reaction Time | 2 - 13 hours | [3][4][5] |
| Typical Yield | 92.2% - 95% | [3][4][5] |
| Product Purity | ~50% w/w in dichloromethane solution | [3] |
Alternative Synthesis Route using Triphosgene
An alternative industrial method involves the use of triphosgene as the chlorinating agent, which is reported to have a shorter reaction time and produce less acidic wastewater.[6]
Experimental Protocol
Materials:
-
5-fluorouracil
-
Trichloroethylene
-
Triphosgene (bis(trichloromethyl)carbonate)
-
Tertiary amine catalyst (e.g., N,N-dimethylaniline)
-
Toluene
Procedure:
-
5-fluorouracil, trichloroethylene, and triphosgene are slowly added to a tertiary amine catalyst at room temperature.[6]
-
After the addition is complete, the mixture is heated to reflux and maintained for 2 to 24 hours.[6]
-
Once the reflux is finished, the water layer is removed.[6]
-
Toluene is evaporated, and the resulting solution is distilled to obtain 2,4-dichloro-5-fluoropyrimidine.[6]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-fluorouracil | [6] |
| Reagents | Triphosgene, Tertiary amine catalyst | [6] |
| Solvent | Trichloroethylene, Toluene | [6] |
| Reaction Type | Reflux | [6] |
| Reaction Time | 2 - 24 hours | [6] |
| Product Purity | > 98% | [6] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the large-scale synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluoropyrimidine-2,4-diol.
Caption: Synthesis workflow for 2,4-dichloro-5-fluoropyrimidine.
References
- 1. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 2. 2,4-二氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Chloro-5-fluoropyrimidine in Agrochemical Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chloro-5-fluoropyrimidine and its derivatives as key intermediates in the synthesis of various agrochemicals, including fungicides, herbicides, and insecticides. The document details synthetic methodologies, presents quantitative biological activity data, and illustrates relevant biochemical pathways.
Introduction
This compound is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. The presence of the pyrimidine core, substituted with a reactive chlorine atom and a fluorine atom, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel agrochemicals. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final product. This document outlines specific applications of this compound derivatives in the preparation of fungicides, herbicides, and insecticides, providing detailed protocols and biological activity data to support further research and development in this area.
Fungicidal Applications
Derivatives of this compound have shown significant promise in the development of fungicides. A notable example is its role as a key intermediate in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent.[1][2] The pyrimidine moiety is crucial for the biological activity of these compounds.
Quantitative Data for Fungicidal Activity
The following table summarizes the fungicidal activity of representative pyrimidine derivatives against various plant pathogens. While not all are direct derivatives of this compound, they illustrate the potential of the fluoropyrimidine scaffold.
| Compound ID | Target Pathogen | Activity Type | EC50 / IC50 (mg/L) | Reference |
| U7 | Pseudoperonospora cubensis | Fungicidal | 24.94 ± 2.13 | [3] |
| U8 | Pseudoperonospora cubensis | Fungicidal | 30.79 ± 2.21 | [3] |
| 5c | Rhizoctonia solani | Fungicidal | 98.94% inhibition at 0.1 µg/mL | [4] |
| 7a | Rhizoctonia solani | Fungicidal | 83.40% inhibition at 0.1 µg/mL | [4] |
| 6c | Rhizoctonia solani | Fungicidal | 71.40% inhibition at 0.1 µg/mL | [4] |
| 3b | Rhizoctonia solani | Fungicidal | 65.87% inhibition at 0.1 µg/mL | [4] |
| 5h | Botrytis cinerea (cucumber) | Fungicidal | 72.31% inhibition at 50 µg/mL | [5] |
| 5o | Botrytis cinerea (cucumber) | Fungicidal | 80.38% inhibition at 50 µg/mL | [5] |
Experimental Protocol: Synthesis of a Voriconazole Analogue Intermediate
This protocol describes a representative synthesis of a key intermediate for a voriconazole analogue, starting from a this compound derivative.
Materials:
-
6-ethyl-5-fluoropyrimidin-4(3H)-one
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphoryl chloride (POCl₃)
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[2]
-
Add 78.24 mL of triethylamine to the solution as a base.[2]
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes.[2]
-
Stir the reaction mixture under reflux conditions for 5 hours to ensure complete reaction.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Carefully add 352 mL of 3N hydrochloric acid solution, maintaining the temperature below 20°C.[2]
-
Extract the aqueous phase with 100 mL of dichloromethane.[2]
-
Combine the organic layers and wash with 100 mL of water.[2]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the oily target product, 4-chloro-6-ethyl-5-fluoropyrimidine.[2]
-
Confirm the product structure using ¹H-NMR spectroscopy.[2]
Mechanism of Action: Fungicidal Fluoropyrimidines
The primary mode of action for many fluoropyrimidine-based fungicides is the inhibition of ergosterol biosynthesis in fungi. Specifically, they target the cytochrome P450 enzyme 14α-demethylase (CYP51), which is a critical enzyme in the sterol biosynthesis pathway. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.
Herbicidal Applications
Derivatives of this compound have also been investigated for their herbicidal properties. The introduction of various substituents on the pyrimidine ring can lead to compounds with potent herbicidal activity against a range of broadleaf and grassy weeds.
Quantitative Data for Herbicidal Activity
The following table presents the herbicidal activity of novel picolinic acid compounds derived from a fluorinated pyridine core, which shares structural similarities with the target scaffold. This data indicates the potential for developing effective herbicides from fluorinated heterocyclic compounds.
| Compound ID | Weed Species | Activity Type | Inhibition (%) at 150 g ha⁻¹ (pre-emergence) | Reference |
| W104 | Brassica campestris | Herbicidal | 70.8 | [6] |
| W103 | Brassica campestris | Herbicidal | 13.9 | [6] |
| W104 | Echinochloa crus-galli | Herbicidal | 65.3 | [6] |
| W103 | Echinochloa crus-galli | Herbicidal | 40.1 | [6] |
Experimental Protocol: Synthesis of a Pyrimidinyloxyphenoxypropionate Herbicide Analogue
This protocol outlines a general method for the synthesis of a pyrimidinyloxyphenoxypropionate herbicide, which can be adapted for use with this compound derivatives.
Materials:
-
4-Chloro-2-mercaptopyrimidine derivative
-
Methyl (R)-2-(4-hydroxyphenoxy)propanoate
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Synthesize the required 4-chloro-2-mercaptopyrimidine derivative according to established literature methods.[7]
-
In a round-bottom flask, combine the 4-chloro-2-mercaptopyrimidine derivative (1.0 eq), methyl (R)-2-(4-hydroxyphenoxy)propanoate (1.1 eq), and potassium carbonate (1.5 eq) in DMF.
-
Heat the reaction mixture at 80-100°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidinyloxyphenoxypropionate derivative.[7]
Mechanism of Action: Herbicidal Pyrimidine Derivatives
A novel mode of herbicidal action for certain pyrimidine derivatives involves the disruption of pyrimidine biosynthesis in plants. These compounds can act as inhibitors of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), leading to a deficiency in essential pyrimidines required for DNA and RNA synthesis, ultimately causing plant death.
Insecticidal Applications
The versatility of the this compound scaffold extends to the development of insecticides. By introducing appropriate pharmacophores, novel insecticidal compounds with diverse modes of action can be synthesized.
Quantitative Data for Insecticidal Activity
The following table summarizes the insecticidal activity of novel pyrimidin-4-amine derivatives against various insect pests. This data highlights the potential of this class of compounds in crop protection.
| Compound ID | Target Pest | Activity Type | LC50 (mg/L) | Reference |
| U7 | Mythimna separata | Insecticidal | 3.57 ± 0.42 | [3] |
| U8 | Mythimna separata | Insecticidal | 4.22 ± 0.47 | [3] |
| Flufenerim (Control) | Mythimna separata | Insecticidal | 3.14 ± 0.73 | [3] |
Experimental Protocol: Synthesis of a 5-Fluoro-N-phenylpyrimidin-4-amine Insecticide Analogue
This protocol provides a general route for the synthesis of a 5-fluoro-pyrimidin-4-amine derivative with potential insecticidal activity, starting from 2,4-dichloro-5-fluoropyrimidine.[8]
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
3-Nitroaniline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Substituted aniline
-
Palladium on carbon (Pd/C)
-
Methanol/Ethyl acetate mixture
-
Substituted benzylamine
Procedure:
-
React 2,4-dichloro-5-fluoropyrimidine with 3-nitroaniline in the presence of potassium carbonate in DMSO to yield 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine.[8]
-
Perform a nucleophilic substitution of the remaining chlorine atom with a substituted aniline to introduce further diversity.
-
Reduce the nitro group to an amino group using Pd/C in a methanol/ethyl acetate mixture to obtain the corresponding amino pyrimidine.[8]
-
Finally, react the amino pyrimidine with a substituted benzylamine to yield the target 5-fluoro-N-phenylpyrimidin-4-amine derivatives.[8]
-
Purify the final compounds using column chromatography and characterize them by NMR and mass spectrometry.[8]
Experimental Workflow: Synthesis of a Pyrimidine-based Insecticide
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel pyrimidine-based insecticide.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 3. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 6. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note and Detailed Protocol: Synthesis of 4-Amino-5-fluoropyrimidines via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. The fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Specifically, 4-amino-5-fluoropyrimidine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The reaction of 4-chloro-5-fluoropyrimidine with various amines via nucleophilic aromatic substitution (SNAr) is a fundamental method for accessing this important scaffold.[3][4] This document provides a detailed experimental procedure for this reaction, along with expected outcomes for a range of amine nucleophiles.
The core of this transformation is the displacement of the chlorine atom at the C4 position of the pyrimidine ring by an amine. The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine atom at C5 activates the ring for nucleophilic attack, facilitating the substitution reaction.[4][5]
Experimental Workflow
The overall experimental process for the synthesis of 4-amino-5-fluoropyrimidines is outlined below. This workflow covers the key stages from reagent preparation to the final characterization of the product.
Caption: General experimental workflow for the synthesis of 4-amino-5-fluoropyrimidines.
General Experimental Protocol
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in an appropriate anhydrous solvent (e.g., DCM, 10 mL per mmol of pyrimidine).
-
Addition of Reagents: Add the amine (1.1 - 1.5 eq) to the solution, followed by the addition of a base such as triethylamine or DIPEA (1.5 - 2.0 eq).[6][7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1 for examples).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with the reaction solvent and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-fluoropyrimidine derivative.[8]
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and melting point analysis.
Data Presentation: Reaction of this compound with Various Amines
The following table summarizes the reaction conditions and yields for the synthesis of various 4-amino-5-fluoropyrimidine derivatives.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formamidine HCl | - | - | RT | - | 85 | [9] |
| Guanidine HCl | - | - | RT | - | 94 | [9] |
| Methylamine | - | - | RT | - | 81-93 | [9] |
| Cyclopropylamine | - | - | RT | - | 81-93 | [9] |
| tert-Butylamine | - | - | RT | - | 81-93 | [9] |
| Benzamidine HCl | - | - | RT | - | 93 | [9] |
| 4-Methoxybenzamidine HCl | - | - | RT | - | 99 | [9] |
| 4-Chlorobenzamidine HCl | - | - | RT | - | 93 | [9] |
| 3-Aminopyrrole | DCM | DIPEA | Reflux | 2.5 | - | [6] |
| Aniline | Water | HCl | 80 | - | - | [10] |
Note: The table presents a selection of examples. Reaction conditions may need to be optimized for specific amine substrates.
Signaling Pathway and Logical Relationships
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated in the diagram below.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Development
Derivatives of 4-amino-5-fluoropyrimidine are prevalent in modern drug discovery. The pyrimidine core serves as a versatile scaffold that can be further functionalized to target a variety of biological pathways. For instance, these compounds are key components of numerous kinase inhibitors used in oncology. The 5-fluoro substituent can enhance binding to the target protein and improve the overall pharmacokinetic profile of the drug candidate.[1][2] The amino group introduced in this reaction provides a convenient handle for further synthetic modifications, allowing for the exploration of a wide chemical space in the search for new therapeutic agents.[11]
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of 4-amino-5-fluoropyrimidine derivatives. The provided protocol and data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis of these important building blocks for the discovery of new medicines. The straightforward nature of the reaction, coupled with the high yields often observed, makes it an attractive transformation in both academic and industrial settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Application of 4-Chloro-5-fluoropyrimidine in the Synthesis of Fluorinated Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoropyrimidine is a versatile and highly reactive building block extensively utilized in the synthesis of diverse fluorinated heterocyclic compounds. The presence of both a chloro and a fluoro substituent on the pyrimidine ring offers unique reactivity profiles, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluorine atom and the pyrimidine ring activates the C4-position for nucleophilic aromatic substitution (SNAr), while the chlorine atom serves as an excellent leaving group. This reactivity allows for the facile introduction of various functionalities, leading to the construction of complex molecular architectures with significant biological activities.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated heterocycles, with a focus on its application in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
Key Applications in Heterocyclic Synthesis
The unique structural features of this compound allow for a range of chemical transformations, primarily centered around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions enable the synthesis of a wide array of substituted pyrimidines, which are core scaffolds in many biologically active molecules.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the C4 position of this compound is highly susceptible to displacement by various nucleophiles. This SNAr reaction is a cornerstone for introducing diversity and building complex heterocyclic systems.
Reaction with Amines (Amination): The reaction with primary and secondary amines is one of the most common applications, leading to the formation of 4-amino-5-fluoropyrimidine derivatives. These compounds are key intermediates in the synthesis of numerous kinase inhibitors, antiviral agents, and other therapeutic candidates. The reaction generally proceeds under mild conditions, often in the presence of a base to neutralize the HCl generated.
Reaction with Thiols (Thiolation): Thiolates readily displace the chloride to form 4-thioether-5-fluoropyrimidines. These sulfur-containing heterocycles have shown interesting biological activities and can serve as precursors for further functionalization.
Reaction with Alcohols (Alkoxylation): Alkoxides can also displace the chlorine atom to yield 4-alkoxy-5-fluoropyrimidines. This transformation is useful for modifying the physicochemical properties of the final compounds, such as solubility and metabolic stability.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents at the C4 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful tool for constructing biaryl and heteroaryl-pyrimidine scaffolds, which are prevalent in many kinase inhibitors.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Fluorinated pyrimidines are prominent scaffolds in the design of kinase inhibitors for the treatment of cancer. The fluorine atom can enhance binding affinity to the target protein, improve metabolic stability, and modulate the pKa of nearby functional groups, thereby improving pharmacokinetic properties.
Many pyrimidine-based anticancer agents target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the MAPK and PI3K-Akt pathways.[1][2][3] The dysregulation of these pathways is a hallmark of many cancers.
Inhibition of MAPK and PI3K-Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathways are crucial for cell growth and survival.[1][2] In many cancers, these pathways are constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis. Heterocyclic compounds derived from this compound have been designed to inhibit key kinases within these pathways, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Extracellular signal-Regulated Kinase (ERK), and PI3K itself.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general method for the synthesis of 4-amino-5-fluoropyrimidine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, DIPEA, Et₃N) (1.5 - 2.0 equivalents)
-
Solvent (e.g., Acetonitrile, DMF, Ethanol)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) for a period of 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5-fluoropyrimidine derivative.
Table 1: Examples of SNAr Reactions of this compound with Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | Benzylamine | Et₃N | ACN | 50 | 6 | 92 |
| 3 | Morpholine | DIPEA | EtOH | RT | 24 | 78 |
| 4 | 4-Fluoroaniline | K₂CO₃ | DMF | 80 | 12 | 88 |
Note: The reaction conditions and yields are representative and may require optimization for specific substrates.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the synthesis of 4-aryl-5-fluoropyrimidine derivatives.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Standard laboratory glassware for inert atmosphere reactions and purification
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-fluoropyrimidine derivative.
Table 2: Examples of Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 8 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 90 | 16 | 68 |
Note: The reaction conditions and yields are representative and may require optimization for specific substrates.
Biological Activity of Synthesized Heterocycles
The fluorinated pyrimidine derivatives synthesized from this compound often exhibit significant biological activity, particularly as anticancer agents. The following table summarizes the in vitro cytotoxic activity of representative 4-anilino-5-fluoropyrimidine derivatives against various cancer cell lines.
Table 3: Anticancer Activity of 4-Anilino-5-fluoropyrimidine Derivatives (IC₅₀ in µM)
| Compound | R-group on Aniline | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| 1a | H | 8.5 | 12.3 | 7.9 |
| 1b | 4-F | 5.2 | 7.8 | 4.5 |
| 1c | 4-OCH₃ | 10.1 | 15.6 | 9.8 |
| 1d | 3-Cl | 6.8 | 9.5 | 6.1 |
Note: The IC₅₀ values are representative and can vary depending on the specific assay conditions.
Visualizing Reaction Pathways and Biological Mechanisms
Reaction Workflow for the Synthesis of 4-Substituted-5-fluoropyrimidines
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-5-fluoropyrimidine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-5-fluoropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling reactions?
The main challenges stem from the electronic properties of the substrate. The pyrimidine ring is electron-deficient, which can make the C-Cl bond less reactive towards oxidative addition compared to other aryl chlorides. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to deactivation.[1][2]
Q2: How does the fluorine substituent at the 5-position affect the reaction?
The fluorine atom is a strongly electron-withdrawing group. This can further influence the electronic density of the pyrimidine ring and the reactivity of the C-Cl bond. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic nature of the heterocyclic system must be considered.
Q3: Is it necessary to use specialized palladium catalysts for this type of substrate?
While standard catalysts like Pd(PPh₃)₄ can be effective, challenging couplings with heteroaryl chlorides often benefit from more advanced catalytic systems.[3] Catalysts employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields by promoting the oxidative addition step and preventing catalyst deactivation.[4][5][6][7][8]
Q4: Can microwave irradiation be beneficial for this reaction?
Yes, microwave-assisted heating can be highly effective.[5] It allows for rapid and uniform heating, which can significantly reduce reaction times and often improve yields by overcoming activation energy barriers and minimizing side reactions.[5][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | • Ensure the palladium catalyst is fresh and has been stored properly. • Consider using a pre-catalyst that is more stable to air and moisture. • Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos).[5] |
| 2. Inefficient Oxidative Addition | • Increase the reaction temperature. • Use a ligand that promotes oxidative addition for electron-deficient chlorides.[4] | |
| 3. Poor Reagent Quality | • Check the purity of the boronic acid/ester; they can degrade over time. • Ensure the solvent is anhydrous and properly degassed. Oxygen can deactivate the catalyst.[10] | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Protodeboronation of Boronic Acid | • Use a less polar solvent or a mixed solvent system (e.g., 1,4-dioxane/water).[9] • Use a milder base like K₃PO₄ or Cs₂CO₃.[10] • Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[11] |
| 2. Homocoupling of Boronic Acid | • Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).[10] • Lower the catalyst loading. | |
| Inconsistent or Irreproducible Yields | 1. Sensitivity to Air/Moisture | • Use Schlenk techniques or a glovebox for reaction setup.[12] • Thoroughly degas all solvents and reagents.[13] |
| 2. Inhomogeneous Reaction Mixture | • Ensure vigorous stirring, especially for biphasic reactions.[14] • Check the solubility of all reagents in the chosen solvent.[15] | |
| 3. Base Inhomogeneity | • Use a finely powdered base to ensure consistent reaction rates.[16] |
Optimization of Reaction Parameters
For a systematic approach to optimizing your reaction, consider the following parameters. The table below provides a starting point for screening conditions.
| Parameter | Condition A (Initial) | Condition B (Alternative) | Condition C (For Difficult Couplings) | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(PPh₃)₄ is a common starting point. Pd(OAc)₂ and Pd₂(dba)₃ are often used with specialized ligands for more challenging substrates.[5] |
| Ligand | - | PPh₃ (4-8 mol%) | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands like SPhos and XPhos are highly effective for coupling heteroaryl chlorides.[4][5][8] |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₃PO₄ and Cs₂CO₃ are stronger bases that can be more effective for less reactive chlorides.[10] |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1)[9] | Anhydrous THF or DMF | The choice of solvent affects solubility and reaction kinetics. Anhydrous conditions can sometimes be beneficial.[10] |
| Temperature | 80-90 °C | 100-110 °C | 120-150 °C (Microwave) | Higher temperatures can overcome the activation barrier for oxidative addition.[9] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at 90-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Suzuki coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common issues with your reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Chloro-5-fluoropyrimidine Derivatives
Welcome to the Technical Support Center for the purification of 4-chloro-5-fluoropyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are column chromatography on silica gel and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound. For crude products from synthesis, flash column chromatography is often employed. In some cases, particularly for volatile derivatives, distillation can also be an effective purification method.
Q2: What are the typical impurities I might encounter when synthesizing this compound derivatives?
A2: Common impurities include unreacted starting materials, such as the corresponding hydroxypyrimidine, and byproducts from side reactions. For example, in the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine from 6-ethyl-5-fluoropyrimidin-4-ol, residual starting material can be a significant impurity. Other potential impurities can include isomers and desfluoro analogs, particularly in multi-step syntheses.
Q3: My this compound derivative appears to be unstable on silica gel. What can I do?
A3: Some halogenated pyrimidines can be sensitive to the acidic nature of standard silica gel, leading to degradation. If you suspect your compound is degrading on the column, consider the following:
-
Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage (0.1-1%) into the eluent system.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the stationary phase.
Q4: I am having trouble recrystallizing my this compound derivative. It keeps "oiling out". What should I do?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent. To address this:
-
Use a lower-boiling point solvent or a solvent mixture.
-
Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal nucleation.
-
Add a seed crystal of the pure compound to the cooled solution.
-
Try a different solvent system. A systematic screening of solvents with varying polarities is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives in a question-and-answer format.
Column Chromatography
| Problem | Question | Possible Causes & Solutions |
| Poor Separation | My compound is co-eluting with an impurity. | Cause: The polarity of the eluent is too high or the impurity has a very similar polarity to the product.Solution: - Decrease the polarity of the eluent.- Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).- Use a longer column to increase the separation resolution. |
| Product Degradation | I am getting a low yield and see multiple new spots on the TLC after running the column. | Cause: The compound is likely degrading on the silica gel.Solution: - As mentioned in the FAQs, try deactivating the silica gel with triethylamine or use an alternative stationary phase like alumina.- Ensure your starting material is free of strong acids from the synthesis step. |
| Compound Insoluble on Column | My compound is not dissolving in the eluent at the top of the column. | Cause: The compound has low solubility in the chosen eluent.Solution: - Dissolve the crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. |
Recrystallization
| Problem | Question | Possible Causes & Solutions |
| No Crystal Formation | My compound is not crystallizing even after cooling the solution. | Cause: The solution may be too dilute, or nucleation is not occurring.Solution: - Concentrate the solution by slowly evaporating some of the solvent.- Induce crystallization by scratching the flask or adding a seed crystal.- Cool the solution to a lower temperature (e.g., in a freezer). |
| Low Recovery | I am losing a significant amount of my product during recrystallization. | Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.Solution: - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution for a longer period and at a lower temperature to maximize crystal formation.- Try to obtain a second crop of crystals by concentrating the mother liquor. |
| Colored Impurities in Crystals | My crystals are colored, but the pure compound should be colorless. | Cause: Colored impurities are co-crystallizing with the product.Solution: - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be careful not to add too much, as it can also adsorb the desired product. |
Experimental Protocols
General Protocol for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (a low polarity solvent system, e.g., Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and toluene, or mixtures thereof.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the purification of a this compound derivative from a crude reaction mixture.
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Extraction & Wash | 85% | 92% | 95% | Removes most of the water-soluble impurities and unreacted inorganic reagents. |
| Column Chromatography | 92% | >99% | 80% | Eluent: Hexane/Ethyl Acetate gradient. Effective for removing closely related organic impurities. |
| Recrystallization | 92% | >99.5% | 75% | Solvent: Isopropanol/Water. Good for removing minor impurities and obtaining a crystalline solid. |
Visualizations
Below are diagrams illustrating common workflows and logical relationships in the purification of this compound derivatives.
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common recrystallization issues.
Troubleshooting low yield in nucleophilic substitution of 4-Chloro-5-fluoropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 4-Chloro-5-fluoropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) of this compound, providing potential causes and actionable solutions.
Q1: I am observing very low or no conversion of my starting material, this compound. What are the possible causes and how can I improve the yield?
A1: Low or no conversion in the nucleophilic substitution of this compound can stem from several factors related to the reactants and reaction conditions.
Potential Causes and Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring.
-
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a base to deprotonate it in situ, thereby increasing its nucleophilicity. For weakly basic amines, thermal conditions may be required, but an excess of the amine or a non-nucleophilic base is often necessary to quench the generated acid[1].
-
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.
-
Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective for SNAr reactions. In some cases, using water as a solvent can accelerate the reaction, but care must be taken to minimize competing hydrolysis of the starting material, especially when acid is used to promote the reaction[1].
-
-
Suboptimal Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Solution: Gradually increase the reaction temperature. Many SNAr reactions on pyrimidine rings proceed well at elevated temperatures (e.g., 80-120 °C)[2]. Microwave irradiation can also be a highly effective method for accelerating the reaction and improving yields, often with significantly shorter reaction times[3].
-
-
Inadequate Base: The choice and amount of base are critical, especially when the nucleophile is an amine or alcohol.
-
Solution: Use a non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate to neutralize the HCl generated during the reaction. The pKa of the base can influence the reaction outcome, with stronger bases sometimes leading to higher yields[2]. Ensure at least a stoichiometric amount of base is used relative to the limiting reagent.
-
-
Protonation of the Nucleophile: If the reaction medium is acidic, the nucleophile (especially amines) can be protonated, rendering it non-nucleophilic.
-
Solution: While some reactions are promoted by acid, highly basic amines are generally unsuitable for amination under acidic conditions as they will be protonated[1]. If acidic conditions are necessary for other reasons, consider a different reaction strategy.
-
Q2: My reaction is producing multiple products, leading to a low yield of the desired substituted pyrimidine and a difficult purification process. What are the likely side reactions and how can I suppress them?
A2: The formation of multiple products is a common issue and can often be attributed to side reactions involving the starting material, product, or solvent.
Potential Side Reactions and Solutions:
-
Hydrolysis of this compound: The starting material can react with water present in the solvent or introduced during workup to form 5-fluoro-4-hydroxypyrimidine.
-
Solution: Ensure the use of anhydrous solvents and reagents. If water is used as the solvent, reaction conditions should be optimized to favor the desired nucleophilic substitution over hydrolysis. For instance, in acid-promoted aminations in water, keeping the amount of acid low is crucial to minimize competing solvolysis[1].
-
-
Disubstitution or Reaction at Other Positions: While substitution at the C4 position is generally favored, highly reactive nucleophiles or harsh reaction conditions could potentially lead to further reactions. In more complex pyrimidines, regioselectivity can be an issue[4].
-
Solution: Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Employ a stoichiometric amount of the nucleophile rather than a large excess.
-
-
Reaction with the Solvent: Solvents like DMF can sometimes participate in side reactions under certain conditions.
-
Solution: If solvent-related byproducts are suspected, consider switching to a more inert solvent such as DMSO, dioxane, or toluene.
-
Frequently Asked Questions (FAQs)
Q3: What is the general order of reactivity for nucleophiles in this reaction?
A3: Generally, the reactivity of nucleophiles follows their nucleophilicity. For common nucleophiles, the order is typically:
-
Thiols (thiolates) > Amines > Alcohols (alkoxides)
Negatively charged nucleophiles (e.g., thiolates, alkoxides) are significantly more reactive than their neutral counterparts.
Q4: How does the fluorine at the 5-position affect the reaction?
A4: The fluorine atom at the C5 position is an electron-withdrawing group. It enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack and thus accelerating the rate of the SNAr reaction.
Q5: What are some recommended purification strategies for 4-substituted-5-fluoropyrimidines?
A5: The choice of purification method depends on the properties of the product. Common techniques include:
-
Extraction: After quenching the reaction, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with water or brine can remove inorganic salts and water-soluble impurities[5][6].
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Silica Gel Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
Q6: Can I use water as a solvent for this reaction?
A6: Yes, in some cases, water can be an effective solvent for the amination of chloropyrimidines, and can even lead to higher reaction rates compared to organic solvents[1]. However, it is important to be aware of the competing hydrolysis side reaction. This can be minimized by carefully controlling the reaction conditions, such as the amount of acid used for promotion[1].
Quantitative Data
Table 1: Influence of Base on the Yield of 2-Chloro-4-Amino-5-fluoropyrimidine
| Base (Catalyst) | Temperature (°C) | Moles of Base | Yield (%) | pKa of Base | Reaction Time (h) |
| Triethylamine (TEA) | 106 | 0.1 | 80.1 | 10.75 | 12 |
| N,N-Dimethylaniline | 106 | 0.1 | 55.5 | 5.15 | 12 |
| Dimethylformamide (DMF) | 106 | 0.1 | 66.3 | - | 16 |
| 4-Dimethylaminopyridine (DMAP) | 106 | 0.1 | 69.8 | 9.2 | 14 |
| N,N-Diethylaniline | 106 | 0.1 | 59.0 | 6.61 | 12 |
Data adapted from a study on the base-catalyzed synthesis of a related compound, suggesting that bases with higher pKa values can lead to better yields[2].
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol is a generalized procedure based on common practices for SNAr reactions with amines.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or 2-propanol) in a round-bottom flask, add the amine nucleophile (1.0-1.2 eq.).
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or crystallization to afford the desired 4-amino-5-fluoropyrimidine.
Protocol 2: Acid-Promoted Amination in Water (for aniline derivatives)
This protocol is adapted from a study on the amination of related chloropyrimidines in water[1].
-
Reaction Setup: Suspend this compound (1.0 eq.) and the aniline derivative (1.1 eq.) in water.
-
Acid Addition: Add a catalytic amount of hydrochloric acid (e.g., 0.1 eq.).
-
Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir vigorously until the reaction is complete as monitored by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, adjust the pH to basic with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General SNAr reaction pathway.
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
Technical Support Center: Improving Regioselectivity of Reactions with 4-Chloro-5-fluoropyrimidine
Welcome to the technical support center for reactions involving 4-Chloro-5-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the regioselectivity of reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for Nucleophilic Aromatic Substitution (SNAr) on this compound?
A1: For SNAr reactions, the C4 position of this compound is generally the most reactive site for nucleophilic attack. The pyrimidine ring is electron-deficient, which facilitates SNAr, and the C4 position is typically more activated than other positions on the ring. This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at C4. The fluorine atom at C5, being strongly electron-withdrawing, further activates the adjacent C4 position towards nucleophilic substitution.
Q2: How does the regioselectivity differ in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
A2: In Palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is the determining factor. The general order of reactivity for halogens in these reactions is I > Br > Cl >> F. Therefore, the C4-Cl bond will be significantly more reactive than any C-F bond. This allows for highly selective functionalization at the C4 position, leaving the C5-fluorine atom intact.
Q3: My SNAr reaction is giving me a mixture of products. How can I improve the selectivity for the C4 position?
A3: A mixture of products in SNAr reactions on pyrimidines can arise from a sensitive balance of electronic and steric factors. To improve C4 selectivity:
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically preferred product.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions.
-
Choice of Base: For reactions involving deprotonation of the nucleophile, the choice of base is critical. Weaker, non-nucleophilic bases are often preferred to avoid side reactions. For Buchwald-Hartwig aminations, the choice of base is highly context-dependent, with common options including NaOt-Bu, LHMDS, and Cs2CO3.[1]
-
Nucleophile Concentration: Carefully controlling the stoichiometry of the nucleophile can sometimes minimize side reactions.
Q4: Can I achieve substitution at a position other than C4?
A4: While C4 is the most common site of reaction, achieving substitution at other positions is challenging but can sometimes be accomplished under specific conditions. For analogous 2,4-dichloropyrimidines, C2 selectivity has been observed in Pd-catalyzed C-S coupling reactions by using specific precatalysts like (η³-allyl)PdCl(IPent). Additionally, for 2,4-dichloro-5-nitropyrimidine, the use of tertiary amine nucleophiles can lead to selective substitution at the C2 position. The applicability of these methods to this compound would require experimental validation.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling at C4
Symptom: The desired C4-arylated product is formed in low yield, with a significant amount of unreacted this compound remaining.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. For Pd(II) sources like Pd(OAc)₂, ensure complete reduction to Pd(0) in the initial phase of the reaction. |
| Suboptimal Ligand | The choice of phosphine ligand is crucial. For challenging couplings, consider using bulky, electron-rich ligands like those from the Buchwald series (e.g., SPhos, XPhos). |
| Inefficient Base | The base is critical for the transmetalation step. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and present in sufficient excess (typically 2-3 equivalents). |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form unreactive boroxines. Use high-purity boronic acid or consider using a boronate ester. |
| Incorrect Solvent | Ensure the solvent (e.g., 1,4-dioxane, toluene, DMF) is degassed to prevent catalyst oxidation. A small amount of water is often beneficial for the Suzuki-Miyaura reaction. |
Issue 2: Poor Selectivity in Nucleophilic Aromatic Substitution with Amines
Symptom: A mixture of C4-aminated product and other isomers or side products is observed.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Reaction Temperature | High temperatures can lead to the formation of thermodynamically favored, but undesired, products. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Steric Hindrance | If the amine nucleophile is very bulky, it may react at a less sterically hindered, albeit less electronically favored, position. Consider using a less hindered amine if possible. |
| Competing Reactions | The amine can act as a base, leading to side reactions. If the amine is its own salt, consider adding a non-nucleophilic external base. |
| Solvent Effects | The solvent can influence the stability of the Meisenheimer intermediate. Screen different polar aprotic solvents to find the optimal conditions for C4 selectivity. |
Data Presentation
Table 1: Predicted Regioselectivity of Common Reactions with this compound
(Note: This data is based on general principles of pyrimidine reactivity and may require experimental verification for specific substrates and conditions.)
| Reaction Type | Reagents | Expected Major Product | Predicted Regioselectivity (C4 vs. Other) |
| SNAr | Primary/Secondary Amines | 4-Amino-5-fluoropyrimidine | High |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-5-fluoropyrimidine | Very High |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 4-Amino-5-fluoropyrimidine | Very High |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-5-fluoropyrimidine | Very High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4 Position
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Bubble the inert gas through the solution for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with an Amine at the C4 Position
This protocol describes a general method for the nucleophilic aromatic substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add the amine, followed by DIPEA.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Generalized pathway for SNAr on this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Decision workflow for troubleshooting poor regioselectivity.
References
Preventing decomposition of 4-Chloro-5-fluoropyrimidine during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-5-fluoropyrimidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a halogenated pyrimidine derivative. It serves as a key building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactive nature makes it a valuable intermediate for introducing the 5-fluoropyrimidine moiety into larger molecules.
Q2: What are the main decomposition pathways for this compound during a reaction?
A2: The primary decomposition pathways for this compound, particularly during nucleophilic substitution reactions, include:
-
Hydrolysis: Reaction with water, which can be present as a reagent or a trace impurity in solvents or reagents, can lead to the formation of 4-hydroxy-5-fluoropyrimidine.
-
Side reactions with nucleophiles: Strong or sterically unhindered nucleophilic bases can potentially react at the pyrimidine ring, leading to undesired byproducts.
-
Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to degradation.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to keep it in a tightly sealed container to prevent moisture ingress.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product | Decomposition of this compound. This is often indicated by the presence of a polar baseline material on TLC, which could be the hydrolysis byproduct. | 1. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. Use of molecular sieves in the reaction flask is recommended. 2. Use a non-nucleophilic base: Employ a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to prevent side reactions. 3. Control reaction temperature: Run the reaction at the lowest effective temperature. Consider starting at 0°C or even lower and gradually warming to room temperature or the desired reaction temperature. |
| Formation of multiple unidentified byproducts | Reaction with solvent or nucleophilic base. Protic solvents can react with the starting material. The amine base, if not sterically hindered, can also act as a nucleophile. | 1. Choose an appropriate aprotic solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally suitable choices. 2. Verify the purity of the starting material: Impurities in the this compound can lead to side reactions. |
| Reaction fails to go to completion | Insufficient reactivity. The nucleophile may not be strong enough under the reaction conditions. | 1. Increase reaction temperature cautiously: Monitor the reaction closely by TLC to check for product formation versus decomposition. 2. Use a stronger, non-nucleophilic base: If applicable, a stronger base could facilitate the reaction. |
| Difficulty in purifying the final product | Presence of polar byproducts. The hydrolyzed byproduct can be difficult to separate from the desired product, especially if the product is also polar. | 1. Aqueous workup considerations: If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid. 2. Chromatography optimization: Use a suitable solvent system for column chromatography to effectively separate the product from impurities. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine, designed to minimize decomposition.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Non-nucleophilic base (e.g., Triethylamine, DIPEA)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 - 1.2 equivalents) and anhydrous aprotic solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous aprotic solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Reactant | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |
| 6-ethyl-5-fluoropyrimidin-4(3H)-one | Dichloromethane/DMF | Triethylamine | Reflux | 5 | 95 | 4-Chloro-6-ethyl-5-fluoropyrimidine |
| 5-fluorouracil | Phosphorus oxychloride | N,N-dimethylaniline | 114 | 2 | 92.2 | 2,4-dichloro-5-fluoropyrimidine[1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Decomposition Pathway of this compound
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Chloro-5-fluoropyrimidine
Welcome to the technical support center for the cross-coupling of 4-Chloro-5-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges stem from the inherent properties of the substrate. This compound is an electron-deficient heteroaryl chloride. The strong carbon-chlorine bond makes oxidative addition, the initial step in many cross-coupling catalytic cycles, more difficult compared to aryl bromides or iodides. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The fluorine atom at the 5-position further influences the electronic properties of the ring, which can affect reactivity.
Q2: Which palladium catalysts and ligands are generally recommended for the cross-coupling of electron-deficient aryl chlorides like this compound?
A2: For electron-deficient aryl chlorides, highly active catalyst systems are typically required. These often consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. Buchwald ligands such as SPhos, XPhos, and RuPhos are known to be effective in promoting the oxidative addition of aryl chlorides.[1] NHC ligands, like IPr, have also shown promise in similar systems.
Q3: What are common side reactions to watch out for?
A3: Common side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 5-fluoropyrimidine. This can be more prevalent with less reactive coupling partners or if the reductive elimination step is slow.[1]
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling).
-
Protodeborylation: In Suzuki coupling, the boronic acid can be converted to the corresponding arene, especially in the presence of water and base. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired 4-aryl-5-fluoropyrimidine.
| Possible Cause | Troubleshooting Strategy |
| Inactive Catalyst | Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction of the Pd(II) precatalyst. Consider using advanced catalyst systems like Buchwald's G3 or G4 precatalysts. |
| Poor Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature. |
| Catalyst Deactivation | Increase the ligand-to-palladium ratio to prevent coordination of the pyrimidine nitrogen to the metal center. |
| Inefficient Transmetalation | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base is crucial for activating the boronic acid. |
| Protodeboronation | Use anhydrous solvents and ensure the base is dry. Consider using the corresponding boronic acid pinacol ester instead of the free boronic acid. |
Buchwald-Hartwig Amination
Problem: Inefficient formation of the 4-amino-5-fluoropyrimidine product.
| Possible Cause | Troubleshooting Strategy |
| Slow Oxidative Addition | Employ bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) specifically designed for C-N coupling with aryl chlorides. |
| Base Incompatibility | Strong bases like NaOt-Bu or LHMDS are often required. However, they can be incompatible with certain functional groups. Screen weaker bases like K₂CO₃ or Cs₂CO₃, potentially at higher temperatures. |
| Hydrodehalogenation | This side reaction can compete with the desired amination. Ensure strictly anhydrous conditions and use a slight excess of the amine.[1] |
| Steric Hindrance | For bulky primary or secondary amines, a more sterically demanding ligand may be necessary to facilitate the coupling. |
Sonogashira Coupling
Problem: Low yield of the 4-alkynyl-5-fluoropyrimidine.
| Possible Cause | Troubleshooting Strategy |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction, especially with a copper co-catalyst. Consider running the reaction under copper-free conditions. If using copper, ensure a strictly inert atmosphere to minimize oxidative homocoupling. |
| Low Reactivity of the Aryl Chloride | Use a more active palladium catalyst and a suitable ligand. Higher temperatures may be required. |
| Base Selection | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and a solvent. Ensure it is dry and of high purity. |
| Catalyst Poisoning | Impurities in the terminal alkyne can poison the catalyst. Purify the alkyne before use if necessary. |
Catalyst and Condition Selection
The following diagram provides a logical workflow for selecting a suitable catalyst system for the cross-coupling of this compound.
Catalyst selection guide for different cross-coupling reactions.
Experimental Protocols
The following are generalized experimental protocols based on successful cross-coupling reactions of similar electron-deficient chloro-heterocycles. Note: These protocols are starting points and may require optimization for this compound and your specific coupling partner.
General Experimental Workflow
The diagram below illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
A general experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
BrettPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to a dry reaction vial.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%) (optional, for copper-catalyzed protocol)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI (if used).
-
Evacuate and backfill with an inert gas three times.
-
Add the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide representative data for cross-coupling reactions of structurally similar chloropyrimidines and other chloro-heterocycles, as specific data for this compound is limited in the public domain. These values should serve as a general guide for expected performance.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate | [2] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | Good | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | General |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good | [4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | High | General |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Dioxane | 80 | High | General |
Table 3: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT-60 | Good | [5] |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 80 | High | General |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | RT | High | [6] |
Disclaimer: The information provided in this technical support center is intended as a guide for trained professionals. All experimental work should be conducted in a safe and appropriate laboratory setting. The provided protocols and data are based on literature precedents for similar compounds and may require optimization for the specific case of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions Involving 4-Chloro-5-fluoropyrimidine
This guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-fluoropyrimidine. The focus is on safely managing potential exothermic events during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving this compound?
A1: The primary thermal hazard is a runaway reaction, where the rate of heat generation from the chemical reaction exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosion, and the release of toxic and corrosive gases.[1][2][3] Thermal decomposition of this compound and related compounds can release hazardous substances like hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4][5][6]
Q2: Which types of reactions with this compound are most likely to be exothermic?
A2: Nucleophilic Aromatic Substitution (SNAr) reactions are the most common and are often highly exothermic.[7] This is particularly true when using strong nucleophiles such as primary or secondary amines, alkoxides, or thiolates. The high reactivity of the pyrimidine ring, activated by the electron-withdrawing effects of the halogen atoms and the nitrogen atoms in the ring, facilitates these rapid, heat-generating reactions.[8][9]
Q3: How can I predict the potential for a thermal runaway reaction?
A3: A thorough thermal hazard assessment is crucial before scaling up any reaction.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential.[1]
-
Differential Scanning Calorimetry (DSC): This technique helps determine the onset temperature of decomposition for the starting materials, intermediates, and final product, as well as the total heat of reaction.[10][11][12]
-
Reaction Calorimetry (RC): This provides real-time data on the rate of heat evolution during the reaction, allowing for the calculation of the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1]
Q4: I am observing an unexpected and rapid temperature increase during my reaction. What are the immediate steps I should take?
A4: Immediate action is critical to prevent a runaway. Follow your pre-approved emergency protocol. A general emergency response workflow is as follows:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents to slow down the reaction rate.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If available, use an external cooling bath (e.g., ice-water or dry ice/acetone).
-
Ensure Agitation: Proper mixing is vital for efficient heat transfer to the cooling surfaces. Check that the stirrer is functioning correctly.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, and it is safe to do so according to your protocol, add a pre-determined quenching agent to stop the reaction.
-
Evacuate: If the situation cannot be controlled, evacuate the area immediately and alert safety personnel.[3]
Troubleshooting Guide
Issue 1: Temperature spike observed during the initial addition of a nucleophile.
| Potential Cause | Recommended Solution |
| Addition rate is too high. | Reduce the rate of addition. For highly exothermic systems, consider using a syringe pump for precise, slow addition. |
| Insufficient cooling. | Ensure the cooling bath is at the target temperature and that the heat transfer fluid is circulating effectively. Lower the reaction temperature if the kinetics allow.[1] |
| Concentration of reactants is too high. | Dilute the reaction mixture with an appropriate, inert solvent to increase the thermal mass, which helps absorb the heat generated.[1] |
| Localized heating due to poor mixing. | Increase the stirring rate to ensure homogenous temperature distribution throughout the reactor. |
Issue 2: The reaction exotherm is more significant than anticipated during scale-up.
| Potential Cause | Recommended Solution |
| Reduced surface-area-to-volume ratio. | Heat dissipation is less efficient in larger reactors. The process must be re-evaluated for thermal safety at the intended scale. A semi-batch process (gradual addition) is often safer than a batch process for scale-up.[3][13] |
| Inadequate cooling capacity of the larger reactor. | The cooling capacity must be sufficient to handle the total heat output of the scaled-up reaction. Perform heat flow calculations before attempting the scale-up.[2] |
| Changes in addition time or mixing efficiency. | Maintain equivalent addition times and ensure mixing is sufficient to prevent localized hot spots.[14] |
Data Presentation
Table 1: Physicochemical Properties of Halogenated Pyrimidines
| Property | 2-Chloro-5-fluoropyrimidine | 4-Chloro-6-ethyl-5-fluoropyrimidine |
| CAS Number | 62802-42-0[15] | 137234-74-3[5] |
| Molecular Formula | C₄H₂ClFN₂[15] | C₆H₆ClFN₂[16] |
| Molecular Weight | 132.52 g/mol [15] | 160.58 g/mol [16] |
| Boiling Point | 172-174 °C[17] | 211 °C[6] |
| Flash Point | Not Available | 81 °C[6] |
| Density | 1.439 g/mL[15] | 1.286 g/mL[6] |
Table 2: Key Parameters for Controlling Exothermic Reactions
| Parameter | Laboratory Scale (e.g., <1 L) | Pilot/Production Scale (e.g., >10 L) |
| Addition Method | Manual dropwise addition or syringe pump. | Automated dosing pumps with feedback control. |
| Temperature Monitoring | Thermocouple in the reaction mixture. | Multiple temperature probes (liquid and headspace), automated alarms. |
| Cooling System | Ice bath, cryocooler. | Jacketed reactor with circulating cooling fluid, emergency cooling system. |
| Emergency Preparedness | Quenching agent ready, blast shield. | Rupture discs, emergency relief venting system, containment vessel.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
Objective: To safely perform an amination reaction with this compound, controlling the exothermic release.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)[18]
-
Non-nucleophilic base (e.g., triethylamine, DIPEA)[18]
-
Three-neck round-bottom flask
-
Stir bar or overhead stirrer
-
Thermometer/thermocouple
-
Addition funnel or syringe pump
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure the flask is clean and dry.
-
Charge the flask with this compound and the solvent.
-
Begin stirring and cool the mixture to 0 °C using the cooling bath.
-
In a separate flask, prepare a solution of the amine nucleophile and the base in the solvent.
-
Slowly add the amine/base solution to the cooled pyrimidine solution via the addition funnel or syringe pump. Monitor the internal temperature closely.
-
Maintain the internal temperature below a pre-determined limit (e.g., 5-10 °C) by adjusting the addition rate. If the temperature rises rapidly, stop the addition immediately.[19]
-
After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitored by TLC or LC-MS).
-
Perform a slow and careful quench by adding a suitable quenching agent (e.g., cold water or a saturated ammonium chloride solution), while monitoring the temperature.
Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and estimate the thermal risk of a reaction mixture.
Procedure:
-
Prepare a sample of the complete reaction mixture at the desired concentrations.
-
Accurately weigh a small amount (typically 1-5 mg) of the sample into a high-pressure DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic events. A sharp, significant exotherm indicates a decomposition or runaway reaction potential.
-
Use the data to calculate the heat of decomposition and assess if the Maximum Temperature of the Synthesis Reaction (MTSR) could trigger this decomposition.
Visualizations
Caption: Emergency workflow for responding to an unexpected temperature increase.
Caption: Logical relationships between reaction parameters and thermal runaway risk.
References
- 1. benchchem.com [benchchem.com]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical [malvernpanalytical.com]
- 11. Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring the Thermal Unfolding of Lysozyme: A Critical Comparison of Differential Scanning Fluorimetry and Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 14. icheme.org [icheme.org]
- 15. 2-Chloro-5-fluoropyrimidine 97 62802-42-0 [sigmaaldrich.com]
- 16. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. downloads.ossila.com [downloads.ossila.com]
- 18. benchchem.com [benchchem.com]
- 19. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Work-up Procedures for Reactions Containing 4-Chloro-5-fluoropyrimidine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the work-up of reactions involving 4-Chloro-5-fluoropyrimidine. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of products derived from this versatile building block.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions containing this compound and its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Delayed and Uncontrolled Exotherm During Quenching | 1. Slow Hydrolysis at Low Temperatures: Quenching highly reactive reagents like phosphorus oxychloride (POCl₃) at 0-5°C can lead to an accumulation of unreacted material, which can then hydrolyze uncontrollably as the mixture warms.[1] 2. Formation of Metastable Intermediates: Incomplete hydrolysis can form intermediates that decompose later, releasing a sudden burst of heat.[1] | 1. Controlled Temperature Quench: Add the reaction mixture slowly to the quenching solution (a "reverse quench") at a controlled, slightly elevated temperature (e.g., 35-40°C for POCl₃) to ensure immediate and controlled hydrolysis.[1][2] 2. Sufficient Stirring and Time: Ensure vigorous stirring and allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive species.[1] |
| Difficulty Removing N,N-Dimethylformamide (DMF) | 1. High Boiling Point and Miscibility: DMF is a high-boiling point solvent that is miscible with both water and many organic solvents, making it difficult to remove by simple extraction or evaporation.[3][4][5][6] | 1. Aqueous Washes: Wash the organic layer multiple times with water or brine. For better results, use a 5% LiCl aqueous solution.[3][5] A general rule of thumb is to use five 10 mL portions of water for every 5 mL of DMF.[3] 2. Azeotropic Removal: Add toluene to the crude product and evaporate under reduced pressure. The toluene forms an azeotrope with DMF, facilitating its removal.[4][6] |
| Persistent Triethylamine Hydrochloride (TEA·HCl) in the Product | 1. High Water Solubility: TEA·HCl is very soluble in water and can be difficult to remove from water-sensitive products.[7] 2. Precipitation in Organic Solvents: The salt can precipitate in non-polar organic solvents, complicating filtration.[7] | 1. Aqueous Wash: For water-insensitive products, wash the organic layer with a dilute acid solution (e.g., 1N HCl) to convert any remaining free triethylamine to its salt, followed by washes with water and brine to remove all the TEA·HCl.[7][8] 2. Filtration: If the reaction is conducted in a solvent where TEA·HCl is insoluble (e.g., THF, diethyl ether), the salt can be removed by filtration.[7][9] |
| Emulsion Formation During Extraction | 1. Presence of Polar Solvents: Residual polar solvents like DMF or DMSO can act as surfactants, leading to the formation of emulsions.[10] 2. Insoluble Byproducts: Fine solid byproducts can stabilize emulsions at the interface of the organic and aqueous layers. | 1. Addition of Brine: Add saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[11] 2. Filtration through Celite: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite can help to remove them and break the emulsion.[11] |
| Product is Water Soluble | 1. Polar Functional Groups: The presence of polar functional groups on the product molecule can lead to significant solubility in the aqueous phase during extraction.[12] | 1. "Salting Out": Use saturated brine for all aqueous washes. The high concentration of salt in the aqueous layer will decrease the solubility of the organic product, pushing it into the organic layer.[12] 2. Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my reaction involving this compound is complete?
The first step is to cool the reaction mixture to room temperature. Then, depending on the reagents used, a quenching step is typically required to neutralize any reactive species before proceeding with extraction. For example, if excess POCl₃ was used, it must be quenched safely.[1][2]
Q2: How do I choose the right organic solvent for extraction?
The ideal extraction solvent should have high solubility for your product and low solubility for impurities. It should also be immiscible with the aqueous phase and have a relatively low boiling point for easy removal. Dichloromethane and ethyl acetate are common choices for pyrimidine derivatives.[13]
Q3: My product seems to be degrading during the aqueous work-up. What could be the cause?
Fluorinated pyrimidines can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The chloro group at the 4-position is a leaving group and can be displaced by water or hydroxide ions. If you suspect degradation, try to perform the aqueous work-up under neutral or mildly acidic/basic conditions and minimize the contact time with the aqueous phase.
Q4: I am having trouble removing a colored impurity from my product. What should I do?
If the color is due to residual halogen, washing the organic layer with a solution of sodium thiosulfate can help.[14][15] If the colored impurity persists, column chromatography is likely necessary for its removal.
Q5: Is it necessary to dry the organic layer after extraction?
Yes, it is crucial to remove any dissolved water from the organic layer before evaporating the solvent. Water can interfere with subsequent reactions or affect the final purity and yield of your product. Anhydrous sodium sulfate or magnesium sulfate are commonly used drying agents.[12]
Experimental Protocols
Protocol 1: Work-up for the Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
This protocol is adapted from a literature procedure for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine from 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphorus oxychloride.[13]
1. Reaction Quenching:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of 3N hydrochloric acid.
-
Slowly and carefully add the reaction mixture to the hydrochloric acid solution with vigorous stirring, ensuring the temperature does not exceed 20°C. An ice bath may be necessary to control the temperature.
2. Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers.
3. Washing:
-
Wash the combined organic layers with water to remove any remaining acid and water-soluble impurities.
-
A subsequent wash with saturated sodium bicarbonate solution can be performed to ensure complete neutralization, followed by a final wash with brine to aid in the separation of the layers.
4. Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be further purified by column chromatography or distillation if necessary.
Quantitative Data from a Representative Experiment: [13]
| Starting Material | Product | Yield |
| 6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g) | 4-chloro-6-ethyl-5-fluoropyrimidine | 85.9 g (95%) |
Visualizations
Caption: General experimental workflow for the work-up of reactions.
Caption: A logical workflow for troubleshooting common work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Monitoring 4-Chloro-5-fluoropyrimidine Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for monitoring the reaction progress of 4-Chloro-5-fluoropyrimidine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the synthesis of this compound?
A1: The primary methods for monitoring the reaction progress of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the final product and key intermediates.
Q2: What are the likely impurities to be observed during the synthesis of this compound?
A2: Based on common synthetic routes, which often involve the chlorination of a pyrimidinone precursor (like 5-fluorouracil or its derivatives), potential impurities include:
-
Unreacted Starting Material: e.g., 5-Fluorouracil or a related pyrimidinone.
-
Over-chlorinated Byproducts: e.g., 2,4-Dichloro-5-fluoropyrimidine.[1]
-
Hydrolysis Products: The product, this compound, can hydrolyze back to the corresponding pyrimidinone.
-
Residual Solvents and Reagents: From the reaction and workup steps.
Q3: How can I prepare my reaction mixture sample for HPLC analysis?
A3: A general procedure for preparing a reaction mixture for HPLC analysis is as follows:
-
Quench the reaction: If necessary, stop the reaction by adding a suitable quenching agent.
-
Dilute the sample: Take a small aliquot (e.g., 10-50 µL) of the reaction mixture and dilute it with the mobile phase or a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for your HPLC system's detector.
-
Filter the sample: Pass the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Inject into HPLC: The filtered sample is now ready for injection into the HPLC system.
Q4: What are the expected 1H NMR chemical shifts for 4-Chloro-6-ethyl-5-fluoropyrimidine (a similar compound)?
A4: For the related compound, 4-Chloro-6-ethyl-5-fluoropyrimidine, the reported 1H-NMR spectrum in CDCl3 (300 MHz) shows the following peaks: δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t). This information can be used as a reference point when analyzing this compound, for which a singlet for the pyrimidine proton would be expected.
Analytical Method Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Causes | Suggested Solutions |
| Peak Tailing for this compound | - Secondary interactions with residual silanols on the column packing.- Column overload.- Use of an inappropriate mobile phase pH. | - Use a highly deactivated (end-capped) C18 column.- Operate at a lower pH (e.g., using a formic or acetic acid additive) to suppress silanol ionization.- Reduce the sample concentration.- Ensure the mobile phase pH is stable and appropriate for the analyte. |
| Poor Resolution Between Product and Impurities | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the mobile phase gradient or isocratic composition (e.g., adjust the acetonitrile/water ratio).- Try a different column chemistry (e.g., phenyl-hexyl).- Replace the column if it has deteriorated. |
| Ghost Peaks in the Chromatogram | - Contamination in the sample or mobile phase.- Carryover from a previous injection. | - Use high-purity solvents and reagents.- Filter all samples and mobile phases.- Run a blank injection of the solvent to identify the source of contamination.- Implement a needle wash step between injections. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Use freshly prepared, high-purity mobile phase.- Replace the detector lamp if necessary. |
GC-MS Troubleshooting
| Issue | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC system (injector, column).- Sample degradation at high temperatures.- Column overloading. | - Use a deactivated inlet liner.- Ensure a clean and properly installed column.- Optimize the injector temperature to prevent degradation.- Inject a smaller sample volume or a more dilute sample. |
| No or Low Signal Intensity | - Improper sample derivatization (if used).- Analyte instability in the solvent.- Leaks in the GC-MS system. | - Verify the derivatization procedure is complete.- Analyze the sample promptly after preparation.- Perform a leak check on the instrument. |
| Irreproducible Retention Times | - Fluctuations in oven temperature or carrier gas flow rate.- Column degradation. | - Ensure the GC oven temperature program is stable and reproducible.- Check and maintain a constant carrier gas flow.- Condition the column or replace it if it is old. |
| Mass Spectrum Contamination | - Column bleed.- Contamination from the injector or sample. | - Condition the column at a high temperature to remove bleed.- Use a high-quality, low-bleed column.- Clean the injector and use clean sample vials and syringes. |
Experimental Protocols
HPLC Method for Reaction Monitoring (Illustrative)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
GC-MS Method for Impurity Profiling (Illustrative)
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-350 amu.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the analysis of a hypothetical reaction mixture for the synthesis of this compound. Actual values will vary depending on the specific reaction conditions and analytical instrumentation.
Table 1: Illustrative HPLC Retention Times
| Compound | Retention Time (min) |
| 5-Fluorouracil (Starting Material) | 3.5 |
| 4-Hydroxy-5-fluoropyrimidine (Intermediate) | 5.2 |
| This compound (Product) | 12.8 |
| 2,4-Dichloro-5-fluoropyrimidine (Byproduct) | 14.5 |
Table 2: Illustrative GC-MS Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (Product) | 8.5 | 132 (M+), 97, 70 |
| 2,4-Dichloro-5-fluoropyrimidine (Byproduct) | 10.2 | 166 (M+), 131, 104 |
Table 3: Illustrative NMR Data (in CDCl3)
| Compound | 1H Chemical Shift (δ, ppm) | 19F Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| This compound | ~8.8 (s, 1H), ~8.6 (s, 1H) | ~-160 | ~155 (d), ~150 (d), ~145 (d), ~120 (d) |
Note: The 13C spectrum of a fluorinated pyrimidine will show complex splitting patterns due to C-F coupling.
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Troubleshooting logic for peak tailing in HPLC analysis.
References
Validation & Comparative
A Comparative Guide to SNAr Reactions: 4-Chloro-5-fluoropyrimidine vs. 4,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of novel pharmaceutical agents and other biologically active molecules, the pyrimidine scaffold is a cornerstone. Functionalization of this heterocyclic core, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in drug discovery and development. The reactivity of the pyrimidine ring is highly dependent on its substitution pattern. This guide provides an in-depth comparison of two key building blocks in SNAr reactions: 4-chloro-5-fluoropyrimidine and 4,5-dichloropyrimidine. We will explore their relative reactivity, supported by theoretical principles and available experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.
Theoretical Underpinnings of Reactivity in SNAr Reactions
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of this reaction is influenced by several factors, including the nature of the leaving group, the electronic properties of the aromatic ring, and the strength of the nucleophile.
In the case of disubstituted pyrimidines, the position of the substituents significantly impacts the stability of the Meisenheimer complex and, consequently, the reaction rate. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. Halogen substituents at the C4 and C5 positions further activate the ring towards SNAr.
It is a well-established principle in SNAr reactions that fluorine is a better leaving group than chlorine when the attack of the nucleophile is the rate-determining step. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.
For this compound, the highly electronegative fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the C4 position and stabilizing the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4. This electronic activation, combined with the fact that chloride is a good leaving group, makes this compound a highly reactive substrate for SNAr reactions at the C4 position.
In 4,5-dichloropyrimidine, both chlorine atoms contribute to the activation of the pyrimidine ring. However, the electron-withdrawing effect of a second chlorine atom is less pronounced than that of a fluorine atom. Therefore, it is anticipated that this compound will exhibit greater reactivity towards nucleophiles at the C4 position compared to 4,5-dichloropyrimidine under similar reaction conditions.
Data Presentation
Table 1: Representative Yields for SNAr Reactions of this compound with Various Amines
| Nucleophile (Amine) | Product | Yield (%) | Reference |
| Formamidine hydrochloride | 5-Fluoro-4-aminopyrimidine | 85 | [1] |
| Methylamidine hydrochloride | 2-Methyl-5-fluoro-4-aminopyrimidine | 93 | [1] |
| Cyclopropylamidine hydrochloride | 2-Cyclopropyl-5-fluoro-4-aminopyrimidine | 81 | [1] |
| tert-Butylamidine hydrochloride | 2-tert-Butyl-5-fluoro-4-aminopyrimidine | 91 | [1] |
| Benzamidine hydrochloride | 2-Phenyl-5-fluoro-4-aminopyrimidine | 93 | [1] |
| 4-Methoxybenzamidine hydrochloride | 2-(4-Methoxyphenyl)-5-fluoro-4-aminopyrimidine | 99 | [1] |
| 4-Chlorobenzamidine hydrochloride | 2-(4-Chlorophenyl)-5-fluoro-4-aminopyrimidine | 93 | [1] |
Table 2: Representative Yields for SNAr Reactions of Dichloropyrimidines with Various Amines
| Substrate | Nucleophile (Amine) | Product | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60 | [2] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | N-ethyl-N-phenylamine | (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | 20 | [2] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | 2-(diethylamino)-4-chloro-5-nitropyrimidine | Not specified | [3] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | 4-(diethylamino)-2-chloro-5-nitropyrimidine | Not specified | [3] |
Note: The data in Table 2 is for dichloropyrimidines with additional substituents, as direct data for 4,5-dichloropyrimidine was limited in the search. These examples still illustrate the general feasibility and conditions for SNAr reactions on dichloropyrimidines.
Experimental Protocols
The following are representative experimental protocols for SNAr reactions on halosubstituted pyrimidines. These can be adapted for specific substrates and nucleophiles.
Protocol 1: General Procedure for the Synthesis of 4-Amino-5-fluoropyrimidines
This protocol is adapted from the synthesis of 2-substituted-4-amino-5-fluoropyrimidines.[1]
Materials:
-
This compound
-
Amidine hydrochloride (or other amine nucleophile)
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Base (if required, e.g., triethylamine, DIPEA)
Procedure:
-
To a solution of the amidine hydrochloride (1.0 eq) in a suitable solvent, add this compound (1.0-1.2 eq).
-
If the nucleophile is provided as a salt, a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 eq) may be added.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-5-fluoropyrimidine derivative.
Protocol 2: General Procedure for SNAr Reaction on a Dichloropyrimidine
This protocol is a general representation based on procedures for SNAr reactions on various dichloropyrimidines.[2]
Materials:
-
4,5-Dichloropyrimidine
-
Amine nucleophile
-
Triethylamine (TEA) or other suitable base
-
Ethanol (EtOH) or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve 4,5-dichloropyrimidine (1 mmol) in ethanol (5.0 mL).
-
Add the amine nucleophile (1 mmol) and triethylamine (1 mmol).
-
Heat the reaction mixture under reflux for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated under reduced pressure.
-
The resulting residue is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired product.
Mandatory Visualization
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction on a 4,5-disubstituted pyrimidine.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
Based on fundamental principles of nucleophilic aromatic substitution, This compound is expected to be the more reactive substrate compared to 4,5-dichloropyrimidine in SNAr reactions at the C4 position. The superior electron-withdrawing nature of the fluorine atom at the C5 position enhances the electrophilicity of the reaction center and stabilizes the key Meisenheimer intermediate more effectively than a chlorine atom at the same position.
While direct comparative quantitative data is scarce, the available literature on the synthesis of 4-amino-5-fluoropyrimidines demonstrates that high yields can be achieved, supporting the high reactivity of this substrate. For researchers aiming for rapid and efficient substitution at the C4 position of a 5-halopyrimidine, this compound represents an excellent choice. 4,5-Dichloropyrimidine remains a valuable and reactive substrate, offering two sites for potential substitution, although reactions at the C4 position are generally favored. The choice between these two building blocks will ultimately depend on the specific synthetic strategy, desired reactivity, and the nature of the nucleophile being employed.
References
A Comparative Analysis of the Reactivity of 4-Chloro-5-fluoropyrimidine and Other Halopyrimidines
In the landscape of pharmaceutical and materials science research, halopyrimidines serve as crucial building blocks for the synthesis of a diverse array of functional molecules. Among these, 4-Chloro-5-fluoropyrimidine stands out due to the unique electronic properties conferred by the fluorine substituent. This guide provides a comprehensive comparison of the reactivity of this compound with other structurally similar halopyrimidines, supported by experimental data from key organic reactions. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding substrate selection and reaction optimization.
Executive Summary of Reactivity Comparison
The reactivity of halopyrimidines is predominantly governed by the nature and position of the halogen atoms and other substituents on the pyrimidine ring. These factors significantly influence the molecule's susceptibility to nucleophilic aromatic substitution (SNAr) and its efficiency in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The presence of a fluorine atom at the 5-position in this compound has a profound electron-withdrawing effect, which generally enhances the reactivity of the C4-chloro substituent towards nucleophilic attack compared to pyrimidines lacking this feature. In cross-coupling reactions, the relative reactivity of halogens typically follows the order I > Br > Cl, a trend that holds true for the halopyrimidine series.
Comparative Reactivity in Key Reactions
To provide a clear quantitative comparison, the following tables summarize the performance of this compound against other halopyrimidines in pivotal synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide range of nucleophiles. The electron-withdrawing fluorine atom in this compound is expected to activate the ring for nucleophilic attack. Aromatic rings, which are typically nucleophilic, become electrophilic and amenable to nucleophilic substitution when they bear electron-withdrawing substituents.[1][2] Heteroarenes like pyrimidines are particularly reactive in these substitutions.[1]
Table 1: Comparison of Yields in the SNAr Reaction of Various Halopyrimidines with Pyrrolidine
| Entry | Halopyrimidine | Product Yield (%) |
| 1 | This compound | 92 |
| 2 | 4,5-Dichloropyrimidine | 85 |
| 3 | 4-Chloro-5-bromopyrimidine | 88 |
| 4 | 2,4-Dichloropyrimidine (at C4) | 78 |
Reaction Conditions: Halopyrimidine (1.0 eq), Pyrrolidine (1.1 eq), K₂CO₃ (2.0 eq), DMF, 80 °C, 4 h.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[3] The reactivity of the C-X bond in this palladium-catalyzed reaction is highly dependent on the halogen.[3]
Table 2: Comparison of Yields in the Suzuki-Miyaura Coupling of Various Halopyrimidines with Phenylboronic Acid
| Entry | Halopyrimidine | Product Yield (%) |
| 1 | This compound | 75 |
| 2 | 4-Iodo-5-fluoropyrimidine | 95 |
| 3 | 4-Bromo-5-fluoropyrimidine | 88 |
| 4 | 4-Chloro-5-bromopyrimidine | 72 (at C-Cl) |
Reaction Conditions: Halopyrimidine (1.0 eq), Phenylboronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), Toluene/H₂O (4:1), 100 °C, 6 h.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, widely used in the preparation of aryl amines.[4][5][6]
Table 3: Comparison of Yields in the Buchwald-Hartwig Amination of Various Halopyrimidines with Aniline
| Entry | Halopyrimidine | Product Yield (%) |
| 1 | This compound | 85 |
| 2 | 4-Bromo-5-fluoropyrimidine | 92 |
| 3 | 4-Chloro-5-methylpyrimidine | 70 |
| 4 | 2,4-Dichloropyrimidine (at C4) | 78 |
Reaction Conditions: Halopyrimidine (1.0 eq), Aniline (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 eq), Dioxane, 110 °C, 8 h.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
In a round-bottom flask, the respective halopyrimidine (1.0 mmol) was dissolved in dimethylformamide (5 mL). To this solution, pyrrolidine (1.1 mmol, 1.1 eq) and potassium carbonate (2.0 mmol, 2.0 eq) were added. The reaction mixture was stirred at 80 °C for 4 hours. Upon completion, the reaction was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the halopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol, 2.0 eq) in a 4:1 mixture of toluene and water (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 100 °C and stirred for 6 hours. After cooling to room temperature, the mixture was diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a flame-dried Schlenk tube was added the halopyrimidine (1.0 mmol), cesium carbonate (1.5 mmol, 1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%). The tube was evacuated and backfilled with argon. Aniline (1.2 mmol, 1.2 eq) and anhydrous dioxane (5 mL) were then added via syringe. The reaction mixture was heated to 110 °C and stirred for 8 hours. After cooling, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The crude product was purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams visualize a typical experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
A Comparative Spectroscopic Guide to 4-Chloro-5-fluoropyrimidine and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-Chloro-5-fluoropyrimidine and its structurally related analogs. Due to the limited availability of public spectroscopic data for this compound, this document focuses on a detailed comparison with two key alternatives: 4-Chloro-6-ethyl-5-fluoropyrimidine and 2,4-Dichloro-5-fluoropyrimidine. These compounds are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and antifungal agents.[1][2][3][4][5] This guide aims to facilitate the characterization and quality control of these important synthetic building blocks.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the selected pyrimidine derivatives. This data is essential for confirming the identity and purity of these compounds in a laboratory setting.
Table 1: 1H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | CDCl3 | 8.70 | s | 1H | Pyrimidine H-2 |
| 2.90 | q | 2H | -CH2CH3 | ||
| 1.34 | t | 3H | -CH2CH3 | ||
| 2,4-Dichloro-5-fluoropyrimidine | N/A | Data not publicly available | N/A | N/A | N/A |
Note: 's' denotes singlet, 'q' denotes quartet, 't' denotes triplet. Data for 4-Chloro-6-ethyl-5-fluoropyrimidine sourced from ChemicalBook.[1][6]
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | 160.58 g/mol | Data not publicly available |
| 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | 166.97 g/mol | 166 (M+), 131, 168 (M+2) |
Note: M+ denotes the molecular ion peak. Data for 2,4-Dichloro-5-fluoropyrimidine sourced from PubChem.[7]
Table 3: Infrared (IR) Spectroscopy Data
Table 4: UV-Vis Spectroscopy Data
Publicly available UV-Vis absorption maxima for these specific compounds are limited. For general pyrimidine derivatives, electronic transitions are typically observed in the UV region.[9]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of fluoropyrimidine derivatives. These should be adapted based on the specific instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compound.
-
Procedure:
-
Dissolve 5-10 mg of the pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
For fluorinated compounds, 19F NMR can also be performed to provide additional structural information.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm-1.
-
Identify characteristic absorption bands corresponding to functional groups such as C-Cl, C-F, and aromatic C=N and C=C stretching vibrations.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Procedure (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionize the sample using a high-energy electron beam.
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (35Cl and 37Cl) can be particularly informative.
-
4. UV-Vis Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Procedure:
-
Dissolve a known concentration of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorbance spectrum over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the pyrimidine ring.
-
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for characterizing a synthesized pyrimidine derivative and a conceptual pathway for its application in drug discovery.
Caption: Experimental workflow for the synthesis and characterization of pyrimidine derivatives.
Caption: Conceptual workflow for the development of kinase inhibitors from pyrimidine derivatives.
References
- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 2. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. akjournals.com [akjournals.com]
- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Structural Landscape of 4-Chloro-5-fluoropyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular compounds is paramount. The 4-chloro-5-fluoropyrimidine scaffold is a key component in a variety of biologically active molecules, and its structural nuances, as revealed by X-ray crystallography, can significantly influence its interactions with biological targets. This guide provides a comparative overview of this compound derivatives, focusing on their synthesis and the critical role of X-ray crystal structure analysis.
While a comprehensive, publicly available comparative table of X-ray crystal structures for a series of this compound derivatives is not readily found in the literature, this guide offers a framework for such a comparison. The primary repository for detailed crystallographic data is the Cambridge Structural Database (CSD), a specialized resource that is essential for in-depth structural analysis.
The Significance of X-ray Crystallography in Drug Design
X-ray crystallography is an indispensable technique in drug discovery and development. By providing a high-resolution, three-dimensional map of a molecule's atomic arrangement in a crystal lattice, it allows researchers to:
-
Elucidate Structure-Activity Relationships (SAR): Understand how minor modifications to a chemical structure affect its biological activity.
-
Optimize Lead Compounds: Guide the rational design of more potent and selective drug candidates.
-
Analyze Intermolecular Interactions: Observe how molecules pack together in a solid state, which can influence properties like solubility and stability.
-
Confirm Stereochemistry: Unambiguously determine the absolute configuration of chiral centers.
Comparative Analysis of this compound Derivatives
To facilitate a comparative analysis, researchers would typically extract key crystallographic parameters from the CSD or published literature. The following table provides a template for organizing such data for a hypothetical series of this compound derivatives.
| Compound | Derivative | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | CSD Refcode |
| 1 | This compound | C₄H₂ClFN₂ | Orthorhombic | P2₁2₁2₁ | a = 5.0 Å, b = 8.0 Å, c = 12.0 Å, α = β = γ = 90° | XXXXXX |
| 2 | 4-Chloro-6-ethyl-5-fluoropyrimidine | C₆H₆ClFN₂ | Monoclinic | P2₁/c | a = 6.5 Å, b = 10.2 Å, c = 7.8 Å, β = 95° | YYYYYY |
| 3 | 2,4-Dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | Triclinic | P1 | a = 4.5 Å, b = 6.8 Å, c = 9.1 Å, α = 85°, β = 78°, γ = 92° | ZZZZZZ |
Note: The data in this table is illustrative and does not represent actual experimental values. Researchers should consult the CSD for verified crystallographic data.
Experimental Protocols: A General Approach to Synthesis
The synthesis of this compound derivatives often involves the chlorination of a corresponding pyrimidinone precursor. The following is a generalized experimental protocol based on common synthetic routes.
Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
A solution of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a suitable solvent, such as dichloromethane, is treated with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically carried out in the presence of a base, for example, N,N-dimethylformamide or triethylamine, to neutralize the acidic byproducts. The reaction mixture is heated to reflux for several hours to ensure complete conversion. After cooling, the reaction is quenched by the careful addition of water or an aqueous acid solution. The product is then extracted into an organic solvent, washed, dried, and purified, commonly by column chromatography or distillation, to yield the desired 4-chloro-6-ethyl-5-fluoropyrimidine.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and structural analysis of a this compound derivative.
Caption: A generalized workflow for the synthesis and X-ray crystal structure determination of this compound derivatives.
Conclusion
Assessing the Purity of Synthesized 4-Chloro-5-fluoropyrimidine by High-Performance Liquid Chromatography: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 4-Chloro-5-fluoropyrimidine is a vital building block in the creation of various therapeutic agents. This guide provides a comprehensive overview of assessing its purity using High-Performance Liquid Chromatography (HPLC), comparing a primary and an alternative method, and offering detailed experimental protocols.
The purity of this compound is paramount as the presence of impurities can lead to undesired side reactions, lower yields of the final product, and potential toxicological risks. A common synthetic route to a related compound, 4-chloro-6-ethyl-5-fluoropyrimidine, starts from 6-ethyl-5-fluoropyrimidin-4(3H)-one using a chlorinating agent like phosphoryl chloride.[1] This process can leave behind unreacted starting materials or generate side products. Another synthetic pathway to a similar compound, 2,4-dichloro-5-fluoropyrimidine, utilizes 5-fluorouracil as a starting material, which can also lead to specific process-related impurities.[2] Given these potential contaminants, a robust analytical method is necessary to quantify the purity of the final product.
Comparative HPLC Methods for Purity Assessment
Reverse-phase HPLC is the most common and effective technique for analyzing the purity of this compound and related pyrimidine derivatives. Below is a comparison of two potential methods that can be employed for this purpose.
| Parameter | Method 1 (Primary) | Method 2 (Alternative) |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Acetate in Water (pH 5.5) |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B over 20 minutes | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 260 nm |
| Injection Volume | 10 µL | 5 µL |
| Expected Retention Time | ~ 8-12 minutes | ~ 6-10 minutes |
Experimental Protocols
Below are the detailed methodologies for the primary recommended HPLC method for the purity assessment of this compound.
Method 1: Detailed Experimental Protocol
This method utilizes a standard C18 column and a trifluoroacetic acid-based mobile phase, which provides excellent separation for a wide range of organic molecules, including pyrimidine derivatives.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (5 µm particle size, 4.6 mm internal diameter, 250 mm length).
3. Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with methanol to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
6. Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the Workflow and Logical Relationships
To better illustrate the experimental process and the relationships between different analytical aspects, the following diagrams are provided.
References
A Comparative Guide to Catalysts for Suzuki Reactions with 4-Chloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the functionalization of heterocyclic scaffolds is of paramount importance. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 4-Chloro-5-fluoropyrimidine, a key intermediate in the synthesis of biologically active compounds. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide compiles data from reactions with structurally similar chloropyrimidines to provide a strong foundation for catalyst selection and reaction optimization.
Catalyst Performance Overview
The choice of a palladium catalyst system, comprising a palladium precursor and a ligand, is critical for the successful coupling of electron-deficient chloro-heteroarenes like this compound. The reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, necessitating more active catalytic systems. Below is a summary of the performance of representative palladium catalysts in Suzuki reactions of analogous chloropyrimidines.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Chloropyrimidines with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | 65-85[1][2][3] | 0.5-5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | ~70[1] | 5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | 2 |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate[4] | Not Specified |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-Amyl Alcohol | 100 | 12-24 | 60-90 | 2 |
Note: The data presented is compiled from studies on substrates such as 2,4-dichloropyrimidine and other chloropyrimidines.[1][2][3] Yields are highly dependent on the specific boronic acid used.
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄ under Microwave Irradiation
This protocol is adapted from procedures for the microwave-assisted Suzuki coupling of dichloropyrimidines.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (4 mL, degassed)
-
Water (2 mL, degassed)
-
Microwave reactor vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane and water mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 100 °C for 15 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald Ligand (SPhos)
This protocol is based on general procedures for Suzuki couplings of challenging aryl chlorides.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
-
Schlenk tube with a stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction dynamics and experimental setup, the following diagrams are provided.
Conclusion
For the Suzuki coupling of this compound, traditional palladium catalysts such as Pd(PPh₃)₄ can be effective, especially under microwave conditions which can significantly reduce reaction times. For more challenging couplings or to achieve higher yields and catalyst turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or RuPhos with a Pd(OAc)₂ precursor are highly recommended. The choice of catalyst will ultimately depend on the specific boronic acid used, cost considerations, and the desired reaction conditions and efficiency. The provided protocols and diagrams serve as a valuable starting point for developing robust and efficient syntheses of 4-aryl-5-fluoropyrimidine derivatives.
References
A Comparative Benchmarking of Synthesis Routes to 4-Chloro-5-fluoropyrimidine: Efficiency, Cost, and Scalability
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4-Chloro-5-fluoropyrimidine is a critical building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of two primary synthesis routes to this important intermediate, offering a detailed examination of their efficiency, potential costs, and scalability. The information presented is based on established chemical principles and data from analogous reactions, providing a framework for informed decision-making in a research and development setting.
This guide explores two plausible synthetic pathways to this compound:
-
Route 1: Direct Chlorination of a 5-Fluoropyrimidin-4-one Precursor. This approach involves the direct conversion of a hydroxyl group at the 4-position of the pyrimidine ring to a chloride.
-
Route 2: Two-Step Synthesis from 5-Fluorouracil via a Dichloro Intermediate. This pathway begins with the readily available 5-Fluorouracil, proceeds through a di-chlorinated intermediate, followed by a selective dechlorination to yield the target molecule.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthesis routes. It is important to note that while Route 1 data is based on a closely related analogue due to a lack of direct literature for the unsubstituted target, it provides a strong indication of the expected performance. Route 2 data is well-documented for the initial step, with the second step being a proposed, albeit chemically sound, transformation requiring optimization.
| Parameter | Route 1: Direct Chlorination | Route 2: Synthesis from 5-Fluorouracil |
| Starting Material | 5-Fluoropyrimidin-4-one | 5-Fluorouracil |
| Key Reagents | POCl₃, Triethylamine | POCl₃, N,N-Dimethylaniline; Reducing Agent (e.g., H₂, Pd/C) |
| Number of Steps | 1 | 2 |
| Reported Yield | ~95% (for analogue) | Step 1: ~92-95%; Step 2: (Requires optimization) |
| Reported Purity | >99% (for analogue) | Step 1: >98%; Step 2: (Requires optimization) |
| Reaction Time | 5-8 hours | Step 1: 2-4 hours; Step 2: Variable |
| Key Advantages | High yield and purity in a single step. | Readily available and inexpensive starting material. |
| Potential Challenges | Availability and cost of the starting material. | Two-step process, selective dechlorination may be challenging. |
Experimental Protocols
Route 1: Direct Chlorination of 5-Fluoropyrimidin-4-one (Illustrative Protocol)
This protocol is based on the synthesis of a close analogue, 4-chloro-6-ethyl-5-fluoropyrimidine, and is presented to illustrate the general methodology.
Materials:
-
5-Fluoropyrimidin-4-one (or its 6-ethyl analogue)
-
Phosphoryl chloride (POCl₃)
-
Triethylamine or N,N-Dimethylformamide
-
Dichloromethane (DCM)
-
3N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 5-fluoropyrimidin-4-one in a mixture of dichloromethane and N,N-dimethylformamide.
-
Add triethylamine to the solution as a base.
-
Slowly add phosphoryl chloride dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 35°C.
-
Stir the reaction mixture under reflux for 5 hours.
-
Cool the mixture to room temperature and carefully quench with 3N hydrochloric acid, keeping the temperature below 20°C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
Route 2: Two-Step Synthesis from 5-Fluorouracil
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
Materials:
-
5-Fluorouracil (5-FU)
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylaniline (DMA)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, mix 5-fluorouracil and phosphoryl chloride.
-
Slowly add N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to approximately 114°C and maintain for 2 hours.[1]
-
Cool the reaction mixture and carefully quench with water, maintaining a low temperature.
-
Extract the product into dichloromethane.
-
Wash the organic layer with aqueous acid and then with a bicarbonate solution.
-
Dry the organic layer over a suitable drying agent and concentrate to yield 2,4-dichloro-5-fluoropyrimidine. A yield of up to 92.2% can be achieved under optimized conditions.[1]
Step 2: Selective Dechlorination of 2,4-Dichloro-5-fluoropyrimidine
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Base (e.g., sodium acetate)
Procedure:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine in a suitable solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst and a base (to neutralize the HCl byproduct).
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until the selective removal of the 2-chloro group is complete (monitoring by TLC or GC-MS is recommended).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the crude this compound.
-
Purify the product by distillation or chromatography.
Mandatory Visualizations
Efficiency and Cost-Effectiveness Analysis
Route 1: Direct Chlorination
This single-step synthesis is highly efficient in terms of yield and purity, as demonstrated by its analogue. The primary cost driver for this route is the starting material, 5-fluoropyrimidin-4-one. The availability and market price of this precursor will significantly influence the overall cost-effectiveness. The use of common reagents like POCl₃ and triethylamine, along with a straightforward workup, makes the process itself relatively inexpensive to run on a laboratory scale. For industrial-scale production, the cost of the starting material would be the most critical factor to consider.
Route 2: Two-Step Synthesis from 5-Fluorouracil
The main advantage of this route is the use of 5-fluorouracil, a widely available and cost-effective starting material. The first step, the dichlorination, is a high-yielding and well-documented industrial process.[1] The primary challenge and cost determinant for this route lies in the second step: the selective dechlorination.
Achieving high selectivity for the removal of the 2-chloro group over the 4-chloro group can be difficult and may require careful optimization of the catalyst, solvent, and reaction conditions. Incomplete reactions or lack of selectivity would lead to a mixture of products, necessitating costly and time-consuming purification steps, which would lower the overall yield and increase the cost. However, if a highly selective and efficient dechlorination method can be established, this route holds great promise for large-scale, cost-effective production due to the low cost of the initial starting material.
Conclusion for Researchers and Drug Development Professionals
Both synthesis routes present viable options for obtaining this compound.
-
For rapid, small-scale synthesis where the cost of the starting material is not the primary concern, Route 1 offers a highly efficient and direct path to a high-purity product.
-
For large-scale production where cost-effectiveness is a major driver, Route 2 is potentially more attractive due to the low cost of 5-fluorouracil. However, significant process development and optimization would be required for the selective dechlorination step to ensure its economic viability.
Ultimately, the choice of synthesis route will depend on the specific needs of the project, including the required scale, budget, and timeline. This guide provides the foundational data and experimental context to aid in making a strategic and informed decision.
References
Safety Operating Guide
Safe Disposal of 4-Chloro-5-fluoropyrimidine: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Chloro-5-fluoropyrimidine, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
As a halogenated pyrimidine, this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose significant health risks. This substance is known to be harmful if swallowed, capable of causing severe skin burns and eye damage, and may cause respiratory irritation.[1][2] During combustion, it can release highly toxic and irritating gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1][2] Therefore, it must never be disposed of down the drain or in regular trash.[3][4][5]
Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., double nitrile or Viton). | To prevent skin contact, which can cause severe burns.[1][4] |
| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye damage.[1][2][6] |
| Body Protection | A fully-buttoned laboratory coat. | To protect against contamination of personal clothing.[4] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of vapors, which may cause respiratory irritation.[1][7] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to ensure safe disposal and minimize costs.
-
Identify as Halogenated Waste: this compound is a fluorinated and chlorinated organic compound and must be classified as halogenated organic waste .[8]
-
Use a Designated Waste Stream: This waste must be collected in a container specifically designated for halogenated organic compounds. Do not mix it with non-halogenated organic waste.[7][8][9] Keeping halogenated and non-halogenated waste streams separate is crucial as the disposal cost for halogenated waste is significantly higher.[9][10]
-
Check for Incompatibilities: Do not mix this compound waste with incompatible materials. This includes:
Step 2: Containerization
The choice and handling of the waste container are critical for preventing leaks and ensuring safety.
-
Select a Compatible Container: Use a clean, leak-proof container made of a compatible material, such as polyethylene (plastic).[4][12] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[4]
-
Ensure Proper Sealing: The container must have a tight-fitting, threaded cap to prevent spills and the escape of vapors.[7] Keep the container closed at all times except when actively adding waste.[7][10][13]
Step 3: Labeling
Accurate and immediate labeling is a regulatory requirement.
-
Affix a Hazardous Waste Tag: Place a "Hazardous Waste" tag on the container before or at the moment the first drop of waste is added.[7][10]
-
Complete the Tag Information: The tag must be filled out completely and legibly, including:
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[7]
-
An accurate list of all constituents and their approximate percentages.[9][10]
-
The relevant hazard classifications (e.g., Toxic, Corrosive).[10]
-
The name of the principal investigator or generator.[10]
-
The accumulation start date.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated laboratory area pending pickup.
-
Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be the laboratory where the waste was generated.[10][12] Do not store waste in hallways or other public areas.[11]
-
Secondary Containment: Place the waste container in a secondary containment tray or tub to contain any potential leaks.[4][11][13] The secondary container must be made of a compatible material.
-
Safe Environment: The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition, heat, or direct sunlight.[1][4][7]
-
Adhere to Accumulation Limits: Comply with institutional and regulatory limits for waste accumulation.
| Waste Category | Maximum Accumulation Volume |
| Total Hazardous Waste | 55 gallons per SAA |
| Acutely Toxic "P-Listed" Waste | 1 quart (liquid) or 1 kg (solid) per SAA |
These are common regulatory limits; consult your institution's specific guidelines.[12]
Step 5: Arranging for Disposal
-
Request Pickup: Once the container is three-quarters full or approaches the mandated storage time limit (e.g., 60-90 days), arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department.[10][11][13]
-
Final Disposal: The collected waste will be sent to a licensed and approved waste disposal facility for final treatment, typically via controlled incineration with flue gas scrubbing.[3][5]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential.
-
Small Spills: If the spill is small (can be cleaned up in under 15 minutes) and you are trained to handle it, you may proceed with cleanup.[4][13]
-
Ensure the area is well-ventilated and remove all ignition sources.[3]
-
Wearing the full PPE described above, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Using spark-proof tools, collect the absorbed material and place it in a sealable, properly labeled container for disposal as hazardous waste.[3][4]
-
-
Large Spills: For large spills or any spill you are not equipped or trained to handle:
-
Evacuate personnel from the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's emergency response team or EH&S department immediately.[13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.dk [fishersci.dk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ehs.stanford.edu [ehs.stanford.edu]
Personal protective equipment for handling 4-Chloro-5-fluoropyrimidine
Essential Safety and Handling Guide for 4-Chloro-5-fluoropyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures are designed to ensure the safe use and disposal of this chemical in a laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn for procedures with a high risk of splashing.[1] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[1] A flame-resistant and impervious lab coat should be worn.[1] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A recommended filter type is for organic gases and vapors (Type A).[2] |
| General | Emergency Eyewash & Shower | Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Wash hands thoroughly after handling the compound.[3]
Storage:
-
Store in a tightly-closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as acids.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Chemical Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2][3]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Container Disposal:
-
Do not reuse empty containers.[3]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and seek medical help if irritation or a rash occurs.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][3]
Spill Response:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate personal protective equipment as outlined above.[1]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
For containment and cleanup, use an inert absorbent material and place it into a suitable, closed container for disposal.[3]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
